Technical Documentation Center

D-Glyceric acid calcium salt dihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Glyceric acid calcium salt dihydrate

Core Science & Biosynthesis

Foundational

D-Glyceric acid calcium salt dihydrate mechanism of action in human metabolism

An In-Depth Technical Guide to the Mechanism of Action of D-Glyceric Acid Calcium Salt Dihydrate in Human Metabolism Abstract D-Glyceric acid (DGA), a naturally occurring metabolite, has recently garnered attention for i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of D-Glyceric Acid Calcium Salt Dihydrate in Human Metabolism

Abstract

D-Glyceric acid (DGA), a naturally occurring metabolite, has recently garnered attention for its potential to modulate core metabolic processes. While traditionally viewed as a simple intermediate in serine and fructose catabolism, emerging research indicates that exogenous administration of its stable, water-soluble calcium salt form can significantly enhance mitochondrial function. This technical guide synthesizes the current understanding of D-Glyceric acid's role in human metabolism, targeting researchers, scientists, and drug development professionals. We will deconstruct its endogenous metabolic pathway, elucidate the mechanism of action of its exogenous supplementation, provide a pathophysiological context through the lens of the rare genetic disorder D-Glyceric Aciduria, and detail key experimental protocols for its investigation. This document serves as a comprehensive resource, grounding mechanistic claims in authoritative literature and providing practical methodologies for future research.

The Endogenous Metabolism of D-Glyceric Acid: A Key Node in Carbon Metabolism

D-Glyceric acid is not an inert bystander in metabolic pathways but rather a crucial intermediate linking amino acid and carbohydrate metabolism to the central energy-producing pathway of glycolysis.[1][2] Its metabolism is primarily governed by the enzyme D-glycerate kinase.

Metabolic Origins: Fructose and Serine Catabolism

The primary endogenous sources of D-Glyceric acid are the catabolic pathways of the amino acid L-serine and the sugar D-fructose.[1][3]

  • From Fructose: In the liver, fructose is phosphorylated to fructose-1-phosphate and then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.[1][4] While most D-glyceraldehyde is phosphorylated by triokinase to enter glycolysis directly, a portion is oxidized by aldehyde dehydrogenase to form D-Glyceric acid.[5][6]

  • From Serine: L-serine can be converted to hydroxypyruvate via transamination. Hydroxypyruvate is then reduced by D-glycerate dehydrogenase to yield D-Glyceric acid.[1][7]

The Central Role of D-Glycerate Kinase (GLYCTK)

The metabolic fate of D-Glyceric acid is almost exclusively determined by the enzyme D-glycerate kinase (GLYCTK), encoded by the GLYCTK gene.[8][9] This enzyme catalyzes the ATP-dependent phosphorylation of D-Glyceric acid to either 2-phosphoglycerate or 3-phosphoglycerate, both of which are intermediates in the glycolytic pathway.[3][10][11]

Recent studies have demonstrated that the functional human GLYCTK enzyme is exclusively localized to the mitochondria.[12][13] This mitochondrial localization is critical, as it places the entry point of D-Glyceric acid-derived carbon directly within the primary organelle for aerobic respiration, positioning it to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

Metabolic_Pathway_of_D-Glyceric_Acid cluster_mito Fructose Fructose Glyceraldehyde D-Glyceraldehyde Fructose->Glyceraldehyde Aldolase B (multi-step) Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transaminase DGA D-Glyceric Acid Glyceraldehyde->DGA Aldehyde Dehydrogenase Hydroxypyruvate->DGA D-Glycerate Dehydrogenase Phosphoglycerate 2/3-Phosphoglycerate DGA->Phosphoglycerate Glycolysis Glycolysis / TCA Cycle Phosphoglycerate->Glycolysis Mitochondrion Mitochondrion

Caption: Endogenous metabolic pathway of D-Glyceric Acid.

Mechanism of Action of Exogenous D-Glyceric Acid Calcium Salt Dihydrate

The administration of D-Glyceric acid, typically as its stable calcium salt dihydrate for enhanced bioavailability, acts as a direct metabolic activator.[14] A recent double-blind, placebo-controlled human study on healthy 50-60-year-old individuals demonstrated that oral DGA supplementation leads to a clear upregulation of mitochondrial metabolism.[12][15]

Upregulation of Mitochondrial Energy Metabolism

The primary mechanism of action is based on substrate availability. By providing an exogenous source of D-Glyceric acid, the GLYCTK-catalyzed reaction is pushed forward, increasing the intramitochondrial pool of phosphoglycerate. This directly feeds into the latter stages of glycolysis and subsequently fuels the TCA cycle, enhancing overall aerobic energy production.[12] This metabolic shift was evidenced by several key findings in the human trial:

Metabolic ParameterObservationImplied Mechanism
Plasma Lactate Strongly and significantly reducedIncreased pyruvate consumption by the now upregulated TCA cycle, shifting the lactate dehydrogenase equilibrium away from lactate production.[12][15]
Cellular NADH/NAD+ Ratio UpregulatedEnhanced activity of the TCA cycle and oxidative phosphorylation, leading to a higher re-oxidation rate of NADH to NAD+.[15]
Systemic Inflammation Lowered (measured by 3 independent methods)Potentially a downstream effect of improved metabolic efficiency and reduced oxidative stress.[12]
Cellular Membrane Integrity Sharply enhancedImproved energy status (ATP availability) may lead to better maintenance of ion pumps and membrane repair mechanisms.[15]
The Ancillary Role of the Calcium Ion

While D-Glyceric acid is the primary active molecule, the calcium cation (Ca²⁺) is a well-established second messenger and allosteric regulator of metabolism.[16] Upon dissociation, the calcium ions can contribute to the observed metabolic upregulation. Specifically, intramitochondrial calcium is known to activate key dehydrogenases of the TCA cycle, including:

  • Pyruvate Dehydrogenase Phosphatase: This enzyme activates the pyruvate dehydrogenase complex (PDH), the gatekeeper enzyme linking glycolysis to the TCA cycle.[17]

  • Isocitrate Dehydrogenase and α-Ketoglutarate Dehydrogenase: These are rate-limiting enzymes within the TCA cycle itself.[17]

This dual action—DGA providing the carbon substrate and Ca²⁺ potentially stimulating the enzymatic machinery to process it—represents a synergistic mechanism for enhancing mitochondrial function.

Pathophysiological Context: D-Glyceric Aciduria

The critical importance of the GLYCTK-mediated pathway is starkly illustrated by the inborn error of metabolism, D-Glyceric Aciduria.[4][18] This rare autosomal recessive disorder is caused by mutations in the GLYCTK gene, leading to deficient or absent D-glycerate kinase activity.[3][8][9]

The consequence is a metabolic block, causing the accumulation of D-Glyceric acid in blood and massive excretion in urine.[11] The clinical phenotype is highly variable, ranging from asymptomatic individuals to patients with severe progressive encephalopathy, metabolic acidosis, seizures, and profound developmental delay.[19][20] The pathophysiology, though not fully understood, is believed to result from the toxic effects of the accumulated D-Glyceric acid and/or a localized deficiency of downstream metabolites essential for central nervous system function.[18][21] The existence of this disorder provides a powerful validation of the GLYCTK pathway's essential role in human metabolism.

Key Experimental Methodologies

Investigating the metabolism and effects of D-Glyceric acid requires robust and validated analytical methods. The following protocols provide a framework for key experiments in this field.

Protocol: Quantification of D-Glyceric Acid in Urine by GC-MS

This protocol describes the standard method for diagnosing D-Glyceric Aciduria and can be adapted for pharmacokinetic studies. The principle relies on the chemical derivatization of the non-volatile organic acid into a volatile ester, allowing for separation and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a 1.0 mL aliquot of urine at room temperature.

    • Add 10 µL of an internal standard solution (e.g., 1 mg/mL 13C-labeled glyceric acid) and vortex briefly.

    • Acidify the sample to pH < 2 with 50 µL of 6M HCl to ensure all organic acids are in their protonated form.

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes to extract the organic acids into the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a clean glass tube.

    • Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

  • Derivatization:

    • Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.

    • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Seal the tube tightly and heat at 70°C for 60 minutes to convert the glyceric acid to its volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a non-polar column (e.g., DB-5ms). Start with an oven temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • MS Conditions: Operate in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS-derivatives of D-Glyceric acid and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of pure D-Glyceric acid.

    • Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

GCMS_Workflow start Urine Sample + Internal Standard acidify Acidification (pH < 2) start->acidify extract1 Ethyl Acetate Extraction 1 acidify->extract1 extract2 Ethyl Acetate Extraction 2 extract1->extract2 dry Evaporation (Nitrogen Stream) extract2->dry derivatize Derivatization (BSTFA, 70°C) dry->derivatize inject GC-MS Injection derivatize->inject analyze Data Analysis & Quantification inject->analyze

Caption: Workflow for urinary D-Glyceric Acid analysis by GC-MS.

Summary and Future Directions

D-Glyceric acid calcium salt dihydrate is emerging as a potent modulator of mitochondrial metabolism. Its mechanism of action is rooted in fundamental biochemistry: providing a direct carbon substrate to the mitochondrial enzyme GLYCTK, thereby fueling the TCA cycle and enhancing aerobic respiration. This is complemented by the role of calcium as a known activator of key metabolic enzymes. The severe neurological consequences of D-Glyceric Aciduria, the disease caused by GLYCTK deficiency, underscore the critical nature of this pathway.

Future research should focus on several key areas:

  • Clinical Applications: Investigating the therapeutic potential of DGA supplementation in conditions characterized by mitochondrial dysfunction, such as age-related metabolic decline, neurodegenerative diseases, and recovery from strenuous physical exercise.[12]

  • Tissue-Specific Metabolism: Elucidating the precise kinetics and regulation of GLYCTK in different tissues, particularly the brain and liver, to better understand the variable phenotypes of D-Glyceric Aciduria.

  • Pharmacokinetics: Conducting detailed pharmacokinetic studies of D-Glyceric acid calcium salt to optimize dosing regimens for therapeutic applications.

By building on the foundational knowledge presented in this guide, the scientific community can further unlock the potential of this intriguing natural metabolite.

References

  • D-glyceric aciduria - PubMed. (2015, August 4). PubMed.
  • Glycer
  • (PDF) D-glyceric aciduria - ResearchGate.
  • D-Glyceric acidemia - Wikipedia. Wikipedia.
  • D-Glyceric Acidemia | Syndromes: Rapid Recognition and Perioperative Implic
  • Redalyc.D-glyceric aciduria. Redalyc.
  • Metabolic pathway involved in D-glyceric aciduria. Double-crossed arrow... - ResearchGate.
  • D-Glyceric Aciduria - DoveMed. (2018, April 26). DoveMed.
  • D-glyceric aciduria - SciELO. (2015, August 4). SciELO.
  • Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC.
  • GLYCTK | Rupa Health. Rupa Health.
  • D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC.
  • D-glyceric aciduria | About the Disease | GARD.
  • D-glyceric aciduria is caused by genetic deficiency of D-glycerate kinase (GLYCTK).
  • Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC.
  • Human d-Glycerate Kinase, Encoded by GLYCTK and Deficient in d-Glyceric Aciduria, Is a Mitochondrial Enzyme - PubMed. PubMed.
  • Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed. (2021, October 29). PubMed.
  • D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade - Food Safety. European Commission.
  • The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism - PMC.
  • Extracellular Calcium-Induced Calcium Transient Regulating the Proliferation of Osteoblasts through Glycolysis Metabolism P
  • role of calcium on carbohydrate metabolism, pls help me verify.

Sources

Exploratory

The Role of D-Glyceric Acid in D-Glycerate Kinase Deficiency: A Technical Guide for Translational Research

Executive Summary & Biochemical Context D-glyceric aciduria (DGA) is an exceptionally rare, autosomal recessive inborn error of metabolism characterized by the systemic accumulation and massive urinary excretion of D-gly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

D-glyceric aciduria (DGA) is an exceptionally rare, autosomal recessive inborn error of metabolism characterized by the systemic accumulation and massive urinary excretion of D-glyceric acid. The primary etiology of DGA is a mutation in the GLYCTK gene (located on chromosome 3p21.2), which encodes the enzyme D-glycerate kinase[1].

Under normal physiological conditions, D-glycerate kinase catalyzes the phosphorylation of D-glycerate to 2-phosphoglycerate, serving as a critical intermediary step in both serine catabolism and fructose metabolism[1][2]. When this enzyme is deficient, D-glyceric acid accumulates in bodily fluids, leading to a highly variable clinical phenotype. While some patients remain asymptomatic, others suffer from severe progressive encephalopathy, microcephaly, seizures, and metabolic acidosis[3]. For drug development professionals and metabolic researchers, understanding the exact role of D-glyceric acid and the functional mechanics of GLYCTK mutations is crucial for developing targeted interventions.

Pathophysiological Mechanisms

The metabolic block at D-glycerate kinase forces the upstream accumulation of D-glyceric acid. Because 2-phosphoglycerate is a direct substrate for enolase in glycolysis, the disruption of this pathway impairs the efficient integration of fructose and serine breakdown products into the central carbon metabolism[4]. Furthermore, recent research has highlighted the existence of mitochondrial isoforms of GLYCTK, suggesting that mitochondrial fructose metabolism may play a more significant role in cellular energy dynamics and oxidative stress than previously understood[5].

G Fructose Fructose Metabolism DGlycerate D-Glyceric Acid (Accumulates in DGA) Fructose->DGlycerate Multiple Steps Serine Serine Catabolism Serine->DGlycerate Multiple Steps GLYCTK D-Glycerate Kinase (GLYCTK) - Mutated DGlycerate->GLYCTK P2G 2-Phosphoglycerate GLYCTK->P2G Blocked in Deficiency Glycolysis Glycolysis / Krebs Cycle P2G->Glycolysis

Metabolic pathway illustrating D-glyceric acid accumulation due to GLYCTK deficiency.

Analytical and Diagnostic Methodologies

Accurate quantification of D-glyceric acid is paramount. Because D-glyceric acidemia must be differentiated from L-glyceric aciduria (primary hyperoxaluria type II, caused by GRHPR mutations)[2], chiral separation or specific enzymatic assays are required to ensure diagnostic accuracy.

Step-by-Step Protocol 1: GC-MS Analysis of Urinary Organic Acids
  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard in metabolic research. Because D-glyceric acid is small and highly polar, derivatization provides the necessary volatility and distinct fragmentation pattern required to definitively identify the metabolite and differentiate it from confounding organic acids.

  • Step 1: Sample Preparation: Collect first-morning urine to ensure maximum concentration of metabolites. Normalize the sample volume to a standard creatinine concentration (e.g., 1 mmol/L creatinine) to account for variations in urine dilution.

  • Step 2: Internal Standard Addition: Add a known concentration of an isotopically labeled internal standard (e.g., ^13C-labeled glyceric acid). Self-Validation: This corrects for extraction losses and variations in derivatization efficiency, ensuring quantitative reliability.

  • Step 3: Oximation and Extraction: Treat the sample with hydroxylamine hydrochloride to stabilize keto acids, followed by acidification (pH < 2) and extraction using ethyl acetate.

  • Step 4: Derivatization: Evaporate the organic layer under a gentle stream of nitrogen. React the residue with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes to form volatile trimethylsilyl (TMS) derivatives.

  • Step 5: GC-MS Injection: Inject 1 µL into the GC-MS system. If differentiation between D- and L-enantiomers is required directly from the chromatogram, utilize a chiral capillary column.

  • Step 6: Data Analysis: Quantify the D-glyceric acid peak by comparing the area ratio of the analyte to the internal standard against a multipoint calibration curve.

Functional Validation of GLYCTK Variants

Because D-glycerate kinase is notoriously unstable in standard blood samples and primarily active in liver tissue[4][6], non-invasive functional validation relies heavily on in vitro cell models.

Step-by-Step Protocol 2: Transient Overexpression and Enzyme Activity Assay
  • Rationale: Transient expression of patient-specific mutant GLYCTK alleles in a human embryonic kidney (HEK293) cell line allows researchers to isolate the specific functional consequence of a genetic variant without the confounding effects of the patient's broader genetic background[6].

  • Step 1: Vector Construction: Clone the wild-type and patient-specific mutant GLYCTK cDNA sequences into a mammalian expression vector (e.g., pcDNA3.1) featuring a C-terminal FLAG-tag for downstream immunodetection.

  • Step 2: Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transfect the cells at 70% confluency using a liposomal transfection reagent.

  • Step 3: Cell Lysis: Harvest cells 48 hours post-transfection. Lyse in a mild extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and use brief sonication to release intracellular contents while preserving enzyme integrity.

  • Step 4: Immunoblotting (Quality Control): Run a Western blot using anti-FLAG antibodies. Self-Validation: This confirms that the mutant protein is expressed at levels comparable to the wild-type, ensuring that any observed loss of activity is due to catalytic failure rather than a lack of translation or immediate degradation.

  • Step 5: Enzyme Assay: Incubate the cell lysate with D-glycerate, ATP, and Mg2+. Couple the production of 2-phosphoglycerate to a downstream indicator reaction (utilizing enolase, pyruvate kinase, and lactate dehydrogenase) and measure the decrease in NADH absorbance at 340 nm spectrophotometrically to calculate specific enzyme activity.

Workflow Patient Patient Sample (Urine/Plasma) GCMS GC-MS / LC-MS Organic Acid Analysis Patient->GCMS Detect D-Glycerate Genetic GLYCTK Gene Sequencing Patient->Genetic Detect Mutation Diagnosis Confirmed DGA Diagnosis GCMS->Diagnosis CellModel HEK293 Cell Model (Transient Overexpression) Genetic->CellModel Clone Variant EnzymeAssay Enzyme Activity Assay (<5% Normal Activity) CellModel->EnzymeAssay Measure Activity EnzymeAssay->Diagnosis

Workflow for the functional validation of GLYCTK mutations using HEK293 cell models.

Quantitative Data Summaries

To facilitate comparison across clinical and experimental domains, the following table summarizes typical biochemical findings in DGA patients versus healthy controls, as well as in vitro assay results[1][4][6].

ParameterHealthy Control / Wild-TypeDGA Patient / Mutant ModelClinical / Experimental Significance
Urinary D-Glyceric Acid < 15 mmol/mol creatinine500 - 3000+ mmol/mol creatininePrimary diagnostic biomarker for DGA.
GLYCTK Enzyme Activity 100% (Normalized baseline)< 5% of normal activityConfirms the catalytic failure of the mutated enzyme.
Blood pH (Severe Cases) 7.35 - 7.45< 7.30 (Metabolic Acidosis)Indicates severe systemic accumulation of organic acids.
Protein Expression (HEK293) 100% (Normalized baseline)Variable (0% to 100%)Determines if the mutation affects protein stability or solely the catalytic domain.

Future Directions in Drug Development

Currently, there are no targeted pharmacological therapies for D-glyceric aciduria; clinical management is purely supportive, sometimes involving bicarbonate therapy for acidosis or dietary restriction of fructose to limit precursor loading[7]. Future drug development efforts should focus on:

  • Pharmacological Chaperones: For missense mutations that destabilize the GLYCTK protein (e.g., the p.Phe493Cys variant)[6], small molecule chaperones could be developed to restore proper folding and basal enzyme activity.

  • Substrate Reduction Therapy (SRT): Inhibiting upstream enzymes in the fructose or serine catabolic pathways could reduce the endogenous production of D-glycerate, thereby mitigating its toxic accumulation in neural and hepatic tissues.

  • Mitochondrial Targeting: Given the identification of mitochondrial GLYCTK isoforms[5], understanding the compartmentalization of fructose metabolism may reveal novel therapeutic targets not only for DGA but also for broader metabolic syndromes linked to fructose toxicity.

References

  • GLYCTK | Rupa Health Rupa Health [Link]

  • D-glyceric aciduria is caused by genetic deficiency of D-glycerate kinase (GLYCTK) National Institutes of Health (NIH)[Link]

  • D-Glyceric acidemia Wikipedia[Link]

  • D-glyceric aciduria Orphanet[Link]

  • D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? National Institutes of Health (NIH)[Link]

  • D-Glyceric Acidemia | Syndromes: Rapid Recognition and Perioperative Implications, 2e McGraw Hill Medical[Link]

  • Human Fructose Metabolism and D-Glycerate Kinase Deficiency Deutsche Forschungsgemeinschaft (DFG)[Link]

Sources

Foundational

Solubility profile of D-Glyceric acid calcium salt dihydrate in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility Profile of D-Glyceric Acid Calcium Salt Dihydrate Introduction: The Significance of Solubility for a Key Biomolecule D-Glyceric acid calcium salt dihydrate is a chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of D-Glyceric Acid Calcium Salt Dihydrate

Introduction: The Significance of Solubility for a Key Biomolecule

D-Glyceric acid calcium salt dihydrate is a chiral biomolecule of significant interest in various scientific domains, from metabolic research to its potential application as a precursor in chemical synthesis.[1] As a calcium salt of a naturally occurring hydroxy acid, its behavior in aqueous systems is fundamental to its utility. For researchers, particularly those in drug development and formulation science, a thorough understanding of its solubility profile is not merely academic; it is a critical determinant of bioavailability, dosage form design, and ultimate therapeutic efficacy. A compound's ability to dissolve in a solvent to form a homogenous solution is a prerequisite for absorption in biological systems and a cornerstone of formulation development.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical principles and practical methodologies for characterizing the aqueous solubility of D-Glyceric acid calcium salt dihydrate. We will delve into the core factors governing its dissolution and present a robust, field-proven protocol for its experimental determination.

Physicochemical Characteristics

A foundational understanding begins with the compound's basic physicochemical properties. These constants are the initial inputs for any solubility investigation.

PropertyValueReference(s)
Chemical Name D-Glyceric acid calcium salt dihydrate[1][2]
Synonym (R)-2,3-Dihydroxypropanoic acid calcium salt dihydrate[3]
CAS Number 6000-41-5[1][2][3]
Molecular Formula [HOCH₂CH(OH)CO₂]₂Ca·2H₂O[1][4]
Molecular Weight 286.25 g/mol [1][2]
Appearance White to off-white powder or crystals[1]
Melting Point 134 °C (with decomposition)[1][3]

The Theoretical Framework of Dissolution

The dissolution of D-Glyceric acid calcium salt dihydrate in water is not a simple one-step process. It is a dynamic equilibrium involving multiple species. Understanding this equilibrium is key to predicting how solubility will change with environmental conditions. The process can be described in two primary steps:

  • Dissociation: The solid salt dissolves and dissociates into its constituent ions: a calcium ion (Ca²⁺) and two glycerate anions (Gly⁻).

  • Complexation: In solution, the calcium and glycerate ions can associate to form a soluble complex ([Ca(Gly)]⁺).[5]

This can be represented as:

[Ca(Gly)₂]₂(s) ⇌ Ca²⁺(aq) + 2Gly⁻(aq) ⇌ [Ca(Gly)]⁺(aq) + Gly⁻(aq)

The dissolution is governed by the solubility product (Ksp), which for the first step is: Ksp = [Ca²⁺][Gly⁻]². When the product of the ion concentrations exceeds the Ksp, precipitation occurs. The overall solubility is a sum of the free glycerate and the glycerate in the complexed form.

DissolutionEquilibrium Solid Ca(Gly)₂·2H₂O (Solid) Ions Ca²⁺(aq) + 2Gly⁻(aq) Solid->Ions Dissolution Ions->Solid Precipitation Complex [Ca(Gly)]⁺(aq) + Gly⁻(aq) Ions->Complex Complexation Complex->Ions Dissociation

Caption: Equilibrium processes for D-Glyceric acid calcium salt dihydrate in water.

Key Factors Influencing Aqueous Solubility

The position of the dissolution equilibrium is highly sensitive to the physicochemical environment. For calcium salts of weak acids, pH and temperature are the most critical variables, followed by the presence of other ions.

The Critical Role of pH

The solubility of salts derived from weak acids is profoundly pH-dependent.[6] D-Glyceric acid is a weak acid, meaning its conjugate base—the glycerate anion (Gly⁻)—can be protonated in acidic conditions.

  • In Acidic Solutions (Low pH): An excess of hydrogen ions (H⁺) will drive the following reaction to the right: Gly⁻(aq) + H⁺(aq) ⇌ H-Gly(aq) (Glyceric Acid) This reaction consumes the free glycerate anion. According to Le Châtelier's principle, the dissolution equilibrium (Solid ⇌ Ca²⁺ + 2Gly⁻) will shift to the right to replenish the consumed glycerate, thereby increasing the overall solubility of the salt.[7] Studies on similar calcium salts like calcium gluconate and calcium lactate confirm they are significantly more soluble at acidic pH values (≤5).[8][9]

  • In Neutral to Weakly Alkaline Solutions (pH 6.5-8.5): This range is often the "optimal" window for many calcium hydroxycarboxylates, where the glycerate anion is stable and does not undergo significant protonation.[8]

  • In Strongly Alkaline Solutions (High pH): At very high pH (e.g., >12), the concentration of hydroxide ions (OH⁻) becomes significant enough to react with free calcium ions to form calcium hydroxide, which is sparingly soluble (Ksp ≈ 5.5×10⁻⁶).[8] Ca²⁺(aq) + 2OH⁻(aq) ⇌ Ca(OH)₂(s) This precipitation removes Ca²⁺ from the solution, shifting the primary dissolution equilibrium to the right. However, since the salt itself is the source of Ca²⁺, the practical effect is a competition for the calcium ion, and the overall system becomes more complex, often limited by the solubility of the least soluble species.

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔHdiss).[10]

  • Endothermic Dissolution (ΔHdiss > 0): Heat is absorbed during dissolution. Increasing the temperature provides the necessary energy, shifting the equilibrium towards the dissolved state and thus increasing solubility. This is the most common scenario for salts like calcium hydroxycarboxylates.[11]

  • Exothermic Dissolution (ΔHdiss < 0): Heat is released. Increasing the temperature will hinder dissolution, decreasing solubility.

For analogous compounds like calcium gluconate and calcium lactate, the dissolution process is endothermic, and their aqueous solubility increases with temperature.[11][12] This behavior is anticipated for D-Glyceric acid calcium salt dihydrate. The relationship between temperature and the equilibrium constant is described by the van't Hoff equation.

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[13][14] This is another direct consequence of Le Châtelier's principle.[15]

  • Adding a Soluble Calcium Salt (e.g., CaCl₂): This increases the concentration of Ca²⁺. The equilibrium will shift to the left, causing more solid D-Glyceric acid calcium salt dihydrate to precipitate and reducing its molar solubility.[16]

  • Adding a Soluble Glycerate Salt (e.g., Sodium Glycerate): This increases the concentration of the glycerate anion (Gly⁻), which will also shift the equilibrium to the left, decreasing solubility.

CommonIonEffect Impact of Adding CaCl₂ cluster_0 Initial Equilibrium cluster_1 Stress Applied cluster_2 Response (Le Châtelier's Principle) Equilibrium Ca(Gly)₂ (s) ⇌ Ca²⁺(aq) + 2Gly⁻(aq) Addition Add CaCl₂ → Increase [Ca²⁺] Shift Equilibrium Shifts Left Addition->Shift Causes Result [Gly⁻] Decreases Solubility Decreases Shift->Result Precipitate More Ca(Gly)₂ (s) Forms Result->Precipitate

Caption: The common-ion effect on the solubility of D-Glyceric acid calcium salt.

Experimental Protocol: Equilibrium Solubility Determination

This section outlines a robust, self-validating protocol for determining the solubility of D-Glyceric acid calcium salt dihydrate as a function of pH and temperature. The shake-flask method is the gold standard.

Core Principle

An excess amount of the solid solute is agitated in a specific solvent (e.g., a pH-controlled buffer) at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the resulting saturated supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Methodology

1. Preparation of Aqueous Media:

  • Causality: To isolate the effect of pH, experiments must be conducted in buffered media that can resist pH shifts upon dissolution of the salt.

  • Prepare a series of buffers (e.g., 50 mM strength) covering the desired pH range. Example:

    • pH 4.0, 5.0: Acetate buffer

    • pH 6.0, 7.0, 7.4: Phosphate buffer (e.g., PBS)

    • pH 8.0, 9.0: Borate buffer

  • Verify the final pH of each buffer using a calibrated pH meter.

2. Equilibration (Shake-Flask Method):

  • Add an excess amount of D-Glyceric acid calcium salt dihydrate (e.g., 50-100 mg) to a known volume (e.g., 10 mL) of each prepared buffer in appropriately sized, sealed glass vials.

  • Causality: Using a clear excess ensures that the solution becomes saturated. Sealing the vials prevents solvent evaporation, which would alter the concentration.

  • Place the vials in a thermostatically controlled water bath equipped with an orbital shaker set to a constant, moderate speed. Perform experiments at each desired temperature (e.g., 25 °C and 37 °C).

  • Allow the samples to equilibrate for at least 24-48 hours.

  • Trustworthiness: To validate that equilibrium has been reached, a pilot study can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.

3. Phase Separation:

  • Causality: This is a critical step. The undissolved solid must be completely removed without disturbing the equilibrium (e.g., by causing temperature changes or precipitation).

  • Withdraw the vials from the shaker bath. To maintain temperature, immediately centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) in a temperature-controlled centrifuge set to the equilibration temperature.

  • Carefully aspirate the clear supernatant. For further purification, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PES).

  • Self-Validation: Before collecting the final sample, pass a small amount of the supernatant through the filter to saturate any potential binding sites on the filter membrane, then discard this initial volume. This prevents loss of analyte due to adsorption.

4. Quantification by Atomic Absorption Spectroscopy (AAS):

  • Causality: AAS is a highly sensitive and specific method for quantifying metal ions like calcium.[17][18] It provides a direct measure of the dissolved calcium concentration, which is stoichiometric with the dissolved salt.

  • Sample Preparation: Accurately dilute the filtered supernatant with deionized water to bring the calcium concentration into the linear range of the instrument (typically 1-5 mg/L).

  • Interference Suppression: To every sample and standard, add a lanthanum chloride solution (to a final concentration of ~0.1-1% La) to suppress chemical and ionization interferences from anions like phosphate.[18]

  • Standard Preparation: Prepare a series of calibration standards (e.g., 0, 0.5, 1.0, 2.5, 5.0 mg/L Ca²⁺) from a certified 1000 mg/L calcium stock solution. The standards must be matrix-matched, meaning they should be prepared with the same buffer and lanthanum chloride concentration as the diluted samples.

  • Instrumental Analysis:

    • Set the AAS instrument to the correct wavelength for calcium (422.7 nm).

    • Use an air-acetylene flame.

    • Aspirate the blank, standards, and samples, recording the absorbance readings.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting absorbance vs. concentration for the standards.

    • Trustworthiness: The curve must be linear with a coefficient of determination (R²) ≥ 0.995.

    • Calculate the calcium concentration in the diluted samples from the regression equation.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Convert this to the solubility of D-Glyceric acid calcium salt dihydrate in g/L or mol/L.

Experimental Workflow Visualization

SolubilityWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis A1 Prepare pH Buffers (e.g., pH 4, 7, 9) B1 Add excess DGCD to buffer in vials A1->B1 A2 Weigh excess DGCD A2->B1 B2 Incubate at constant T (e.g., 25°C, 37°C) with shaking for 24-48h B1->B2 C1 Centrifuge at Temp B2->C1 C2 Filter Supernatant (0.22 µm filter) C1->C2 D1 Prepare Standards & Dilute Samples C2->D1 D2 Add LaCl₃ Suppressant D1->D2 D3 Analyze [Ca²⁺] by AAS D2->D3 D4 Calculate Solubility D3->D4

Caption: Experimental workflow for determining the solubility of DGCD.

Applications in Pharmaceutical Development

A well-characterized solubility profile is indispensable for drug development:

  • Pre-formulation Studies: Solubility data across different pH values mimicking the gastrointestinal tract (pH 1.2 to 7.5) is essential for predicting oral absorption and bioavailability.[19]

  • Formulation Design: For liquid oral dosage forms or parenteral solutions, the solubility determines the maximum achievable concentration and influences the choice of excipients and co-solvents.

  • Biopharmaceutics Classification System (BCS): Solubility is a key parameter in classifying a drug substance under the BCS, which helps in predicting its in vivo performance and guiding regulatory decisions.

Conclusion

The aqueous solubility of D-Glyceric acid calcium salt dihydrate is a multifaceted property governed by a dynamic equilibrium. Its behavior is highly dependent on the pH and temperature of the solution, with additional modulation by the common-ion effect. A systematic experimental approach, such as the validated shake-flask protocol coupled with AAS analysis detailed herein, allows researchers to generate the robust and reliable data necessary for applications ranging from fundamental biochemical research to advanced pharmaceutical formulation. Understanding and controlling the solubility of this compound is paramount to unlocking its full scientific and therapeutic potential.

References

  • Vavrusova, M., & Skibsted, L. H. (2014). Thermodynamics of Dissolution of Calcium Hydroxycarboxylates in Water. Journal of Agricultural and Food Chemistry. [Link]

  • Global Substance Registration System. GLYCERIC ACID CALCIUM DIHYDRATE, D-. GSRS. [Link]

  • Heaney, R. P., Recker, R. R., & Weaver, C. M. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of the American College of Nutrition. [Link]

  • Chemistry LibreTexts. Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Wikipedia. Common-ion effect. Wikipedia. [Link]

  • Chemistry LibreTexts. Common Ion Effect. Chemistry LibreTexts. [Link]

  • Vavrusova, M., & Skibsted, L. H. (2014). Thermodynamics of Dissolution of Calcium Hydroxycarboxylates in Water. ACS Publications. [Link]

  • Chemistry LibreTexts. Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. [Link]

  • OIV (International Organisation of Vine and Wine). Calcium- Determination by AAS. OIV. [Link]

  • Ruipu Biological. The influence of pH value on the solubility of calcium gluconate. Ruipu Biological. [Link]

  • Vavrusova, M., & Skibsted, L. H. (2014). Thermodynamics of dissolution of calcium hydroxycarboxylates in water. PubMed. [Link]

  • ResearchGate. Principle of Common-ion Effect and its Application in Chemistry: a Review. ResearchGate. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • U.S. Geological Survey. Calcium, atomic absorption spectrometric, direct. USGS. [Link]

  • Tyler DeWitt. How Does pH Affect Solubility?. YouTube. [Link]

  • WebAssign. Thermodynamics of Salt Dissolution. WebAssign. [Link]

  • ResearchGate. Calcium solubility across pH region of ( ) calcium gluconate and ( ) calcium lactate prepared from shrimp shells. ResearchGate. [Link]

  • Semantic Scholar. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

A Validated HPLC Method for the Quantification of D-Glyceric Acid Calcium Salt Dihydrate via Pre-column Derivatization

APPLICATION NOTE Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of D-Glyceric acid calcium salt dihydra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of D-Glyceric acid calcium salt dihydrate. Due to the analyte's lack of a significant UV-absorbing chromophore, a pre-column derivatization strategy was employed. The carboxylic acid moiety of glyceric acid is derivatized with p-Bromophenacyl Bromide (PBPB) to yield a product with strong UV absorbance, enabling sensitive and specific detection. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of D-Glyceric acid in various sample matrices.

Introduction: The Analytical Challenge

D-Glyceric acid is a natural sugar acid and a key metabolite in various biological pathways.[6][7] Its calcium salt form is used in research and as a precursor in chemical synthesis.[8][9] A significant analytical challenge in the quantification of D-Glyceric acid by HPLC is its structure; it is a small, polar organic acid that lacks a native chromophore, making direct detection using UV-Vis spectrophotometry highly insensitive.[10] While methods like HPLC with refractive index detection (RID) exist for similar compounds, they often suffer from poor sensitivity and are incompatible with gradient elution.[11]

To overcome this limitation, this method employs a pre-column derivatization strategy. This approach involves a chemical reaction to attach a UV-absorbing "tag" to the analyte before it is injected into the HPLC system.[10][12] For carboxylic acids, derivatization with p-Bromophenacyl Bromide (PBPB) is a well-established and reliable technique.[13][14][15][16] The reaction forms a phenacyl ester derivative that exhibits strong absorbance around 260 nm, significantly enhancing detection sensitivity.[13][16]

Method Development Strategy

The core of this method is the nucleophilic substitution reaction between the carboxylate anion of glyceric acid and PBPB. This reaction is facilitated by a weak base and a phase-transfer catalyst to ensure efficient and complete derivatization.

The overall analytical workflow is designed to be systematic and robust, ensuring data integrity from sample preparation through to final analysis.

G cluster_prep Sample & Standard Preparation cluster_deriv Pre-Column Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh D-Glyceric Acid Calcium Salt Standard Dilute_Std Dilute_Std Standard->Dilute_Std Create Stock & Working Standards Sample Prepare Sample Solution (e.g., dissolve in water) Dilute_Samp Dilute_Samp Sample->Dilute_Samp Dilute Sample to Working Range Deriv Aliquot Standard/Sample Dilute_Std->Deriv Dilute_Samp->Deriv Add_Reagents Add_Reagents Deriv->Add_Reagents Add PBPB & Catalyst Heat Heat Add_Reagents->Heat Heat at 80°C for 30 min Cool Cool Heat->Cool Cool to Room Temp Inject Inject Derivatized Sample onto RP-C18 Column Cool->Inject Separate Gradient Elution with ACN/Water Mobile Phase Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Area of Derivatized Analyte Detect->Integrate Calibrate Generate Calibration Curve from Standards Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Figure 1: Overall experimental workflow from sample preparation to quantification.
The Derivatization Reaction

The reaction involves the formation of a p-bromophenacyl ester. The carboxylate group of glyceric acid acts as a nucleophile, attacking the electrophilic methylene carbon of PBPB, displacing the bromide ion.

reaction cluster_product Product GA D-Glyceric Acid (as carboxylate anion) Ester D-Glyceric Acid p-Bromophenacyl Ester (Strong UV Chromophore) GA->Ester + PBPB PBPB p-Bromophenacyl Bromide (PBPB)

Figure 2: Schematic of the pre-column derivatization reaction.

Experimental Protocols

Materials and Reagents
  • D-Glyceric acid calcium salt dihydrate (Assay ≥99%)[8]

  • p-Bromophenacyl Bromide (PBPB), 99%

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Potassium Bicarbonate (KHCO₃)

  • 18-Crown-6 (Phase-transfer catalyst)

  • Class A volumetric flasks, pipettes, and autosampler vials

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • Heating block or water bath.

  • Vortex mixer.

Chromatographic Conditions
ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-12 min: 50-80% B; 12-15 min: 80% B; 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL of D-Glyceric Acid): Accurately weigh approximately 13.5 mg of D-Glyceric acid calcium salt dihydrate (MW: 286.25 g/mol , accounts for 2 molecules of glyceric acid, MW: 106.08 g/mol ) into a 20 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water. This provides a stock solution containing the equivalent of 10 mg of free D-Glyceric acid.

  • Derivatization Reagent (PBPB, 10 mg/mL): Dissolve 100 mg of p-Bromophenacyl Bromide in 10 mL of Acetonitrile.

  • Catalyst Solution (18-Crown-6, 1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of Acetonitrile.

Derivatization Protocol
  • Prepare Calibration Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the Standard Stock Solution with HPLC grade water.

  • Aliquot: In a 2 mL autosampler vial, place 100 µL of the standard solution or sample solution.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove water, which can interfere with the reaction.

  • Add Reagents: To the dried residue, add 200 µL of the PBPB solution and 100 µL of the 18-Crown-6 solution.

  • Add Base: Add approximately 2-5 mg of anhydrous Potassium Bicarbonate to the vial.[13]

  • React: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 80°C for 30 minutes in a heating block.[13][14]

  • Cool & Dilute: After the reaction is complete, cool the vial to room temperature. Add 600 µL of Acetonitrile to dilute the sample and stop the reaction.

  • Analyze: Vortex the final solution and inject 10 µL into the HPLC system.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][2][3][4]

Specificity

Specificity was confirmed by injecting a blank (reagents only, no analyte) and a derivatized standard. The blank chromatogram showed no interfering peaks at the retention time of the derivatized D-Glyceric acid, demonstrating the method's selectivity.

Linearity and Range

The linearity was evaluated over a concentration range of 10-500 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration of D-Glyceric acid.

ParameterResult
Concentration Range 10 - 500 µg/mL
Regression Equation y = 4587.2x + 1523.9
Correlation Coeff. (r²) > 0.999

The high correlation coefficient indicates excellent linearity across the specified range.

Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

QC LevelConc. (µg/mL)Accuracy (% Recovery)Precision (%RSD, Intra-day)Precision (%RSD, Inter-day)
Low2599.2%1.8%2.1%
Medium150101.5%1.1%1.5%
High40099.8%0.9%1.3%

The results demonstrate that the method is both accurate and precise for the quantification of D-Glyceric acid.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.8 µg/mL

  • LOQ: 2.5 µg/mL

Conclusion

This application note presents a specific, accurate, and precise RP-HPLC method for the quantification of D-Glyceric acid calcium salt dihydrate. The pre-column derivatization with p-Bromophenacyl Bromide successfully overcomes the challenge of detecting this non-chromophoric compound, enabling sensitive UV detection. The method has been thoroughly validated following ICH guidelines and is proven to be a reliable tool for quality control and research applications.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sykut et al. (2019). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. ResearchGate. [Link]

  • Olonimoyo, E. A. (2023). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. [Link]

  • Ferrer et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]

  • protocols.io. Analysis of sugars, small organic acids, and alcohols by HPLC-RID V.2. [Link]

  • Wang et al. (2019). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PMC. [Link]

  • Pinto et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • De Klerck et al. (2015). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma.... RSC Publishing. [Link]

  • Seddiq, N., & Asan, A. (2024). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate. [Link]

  • Seddiq, N., & Asan, A. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link]

  • Jin et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. [Link]

  • PubChem. Glyceric acid. [Link]

Sources

Application

Application Note: High-Sensitivity Mass Spectrometry Protocols for the Analysis of D-Glyceric Acid

Abstract D-Glyceric acid is a critical intermediate in serine and fructose metabolism. Its accumulation in biological fluids is a key biomarker for the inborn error of metabolism, D-glyceric aciduria, a condition with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Glyceric acid is a critical intermediate in serine and fructose metabolism. Its accumulation in biological fluids is a key biomarker for the inborn error of metabolism, D-glyceric aciduria, a condition with a wide spectrum of clinical presentations, from asymptomatic to severe neurological impairment. Accurate and specific quantification of D-glyceric acid, particularly the D-enantiomer, is essential for correct diagnosis and monitoring. This guide provides detailed, field-proven mass spectrometry protocols for the analysis of D-Glyceric acid calcium salt dihydrate, tailored for researchers, clinical chemists, and drug development professionals. We present two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl derivatization and chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct, enantiomer-specific analysis.

Introduction: The Clinical and Analytical Imperative

D-Glyceric aciduria results from a deficiency of the enzyme glycerate kinase, leading to an buildup of D-glyceric acid.[1] The clinical imperative for accurate measurement is underscored by the need to differentiate this condition from L-glyceric aciduria (Primary Hyperoxaluria Type 2), which has a distinct prognosis and management strategy.[2] Mass spectrometry offers unparalleled sensitivity and specificity, making it the gold standard for quantifying small metabolites like glyceric acid in complex biological matrices such as urine and plasma.[3]

This document serves as a practical guide, explaining the causality behind methodological choices to ensure robust and reliable results. The protocols described herein are designed as self-validating systems, incorporating internal standards and quality control measures.

Analyte & Standard Preparation

The target analyte is D-Glyceric acid, commonly supplied as D-Glyceric acid calcium salt dihydrate (CAS No: 6000-41-5).[4] The initial preparation of stock solutions from this salt form is a critical first step.

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

  • Weighing: Accurately weigh 10 mg of D-Glyceric acid calcium salt dihydrate powder.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of ultrapure water.

  • Acidification & Dissolution: Add 10 µL of 1M HCl to facilitate the conversion of the calcium salt to the free acid form, which is more soluble.[5] Gently swirl or sonicate until fully dissolved.

  • Final Volume: Bring the flask to the 10 mL mark with ultrapure water.

  • Storage: This stock solution should be stored at -20°C. Working standards for calibration curves should be prepared fresh by diluting this stock solution in the appropriate matrix (e.g., charcoal-stripped serum or synthetic urine).

Strategic Analytical Decisions: GC-MS vs. LC-MS/MS

The choice between Gas and Liquid Chromatography is the most significant fork in the analytical path. The decision depends on the specific requirements for throughput, specificity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds.Separation of compounds based on polarity, directly from liquid phase.
Analyte State Requires chemical derivatization (silylation) to increase volatility.[3]Analyzes the polar, non-volatile acid directly in solution.
Specificity High. Mass detector provides structural information.Very High. Chiral columns can separate D- and L-enantiomers.[2]
Sensitivity High.Very High, especially with Multiple Reaction Monitoring (MRM).[3]
Sample Prep More extensive (extraction, drying, derivatization).Often simpler (protein precipitation, dilution).[3]
Primary Use Case Broad organic acid screening, metabolomics profiling.Targeted, quantitative analysis for clinical diagnostics.

Protocol I: GC-MS Analysis via Silylation

This method is a robust approach for screening and quantification, especially within a broader organic acid profile. The core principle is to chemically modify the non-volatile glyceric acid into a volatile derivative suitable for gas chromatography.

Causality of Derivatization: D-Glyceric acid has three polar, active hydrogen sites (two hydroxyls, one carboxylic acid) that make it non-volatile. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these hydrogens with trimethylsilyl (TMS) groups, creating a larger, non-polar, and volatile molecule that can traverse the GC column.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma or Urine Sample Spike Spike with Internal Standard (e.g., Isotopically Labeled Glyceric Acid) Sample->Spike Extract Liquid-Liquid or Solid Phase Extraction Spike->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Deriv Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Dry->Deriv Incubate Incubate at 70°C for 30-60 min Deriv->Incubate GCMS Inject into GC-MS System Incubate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Result Result Data->Result Quantification & Reporting

GC-MS analysis workflow including the critical derivatization step.

4.1. Sample Preparation from Biological Fluids

  • Plasma: To 200 µL of plasma, add a known quantity of deuterated internal standard. Precipitate proteins by adding 600 µL of ice-cold acetonitrile.[3] Vortex vigorously for 1 minute.

  • Urine: Thaw frozen urine samples. Centrifuge at 2000 x g for 5 minutes to remove particulates. Use 200 µL of the supernatant. Add the internal standard.

  • Centrifugation: Centrifuge the plasma sample at 14,000 rpm for 10 minutes to pellet proteins.[3]

  • Extraction & Drying: Transfer the supernatant to a clean tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical that the sample is completely dry, as moisture will quench the derivatization reagent.

4.2. Silylation Protocol

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Add 50 µL of a solvent such as pyridine or acetonitrile to ensure complete dissolution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 70°C for 30-60 minutes to ensure complete derivatization.[3]

  • Cool to room temperature before injection. The sample is now ready for GC-MS analysis.

4.3. Instrumentation and Data Acquisition

GC-MS ParameterRecommended SettingRationale
GC Column 30m x 0.25mm ID, 0.25µm film, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms)Standard, robust column for general metabolomics, providing good separation of TMS derivatives.[7]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection 1 µL, Splitless modeMaximizes the transfer of analyte onto the column for high sensitivity.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial 80°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min)A standard temperature ramp that effectively separates a wide range of organic acid derivatives.[3]
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns and library matching.[7]
Source Temp. 230°CStandard source temperature to maintain analyte integrity.
Acquisition Mode Selected Ion Monitoring (SIM)Targets specific ions of interest, dramatically increasing sensitivity and reducing matrix interference compared to a full scan.

4.4. Data Analysis: Characteristic Ions

For the tris-TMS derivative of glyceric acid (C12H30O4Si3, MW: 322.6), the following ions are characteristic and should be monitored in SIM mode.[6][8]

Ion (m/z)Identity / Proposed FragmentRole
219 [M - CH3 - COOTMS]+Quantifier Ion (often a prominent, specific fragment)
205 [CH(OTMS)CH2OTMS]+Qualifier Ion 1
147 [Si(CH3)2=O-Si(CH3)3]+Qualifier Ion 2 (Common TMS rearrangement ion)
73 [Si(CH3)3]+Qualifier Ion 3 (Base peak, but less specific)

Protocol II: Chiral LC-MS/MS for Enantiomer-Specific Quantification

This is the preferred method for clinical diagnostics due to its ability to separate D- and L-glyceric acid, which is impossible with standard GC-MS. The method leverages the high selectivity of a chiral stationary phase and the high sensitivity of tandem mass spectrometry.

Causality of Chiral Separation: Chiral stationary phases, such as those based on glycopeptide antibiotics like ristocetin A, create a chiral environment within the column.[2] The D- and L-enantiomers interact differently with this environment, forming transient diastereomeric complexes with varying stability. This differential interaction causes one enantiomer to be retained longer than the other, enabling their separation.[9]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Urine Sample Spike Spike with Internal Standard (e.g., D-Glyceric-d3 acid) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Filter Centrifuge & Filter (0.22 µm syringe filter) Precipitate->Filter LC Inject onto Chiral LC Column Filter->LC MSMS Tandem Mass Spectrometer (ESI Negative Ion Mode) LC->MSMS Data Data Acquisition (MRM Mode) MSMS->Data Result Result Data->Result Enantiomer Quantification & Reporting

LC-MS/MS workflow highlighting direct analysis after sample cleanup.

5.1. Sample Preparation

The preparation is simpler as no derivatization is needed.

  • Plasma/Urine: Use 100 µL of sample. Add a known quantity of an appropriate internal standard (e.g., DL-Glyceric-2,3,3-d3 acid).[10]

  • Protein Precipitation: For plasma, add 300 µL of ice-cold acetonitrile, vortex, and centrifuge at 14,000 rpm for 10 minutes. For urine, this step can often be skipped.

  • Dilution & Filtration: Transfer the supernatant (or use the centrifuged urine) and dilute with mobile phase A as needed. Filter through a 0.22 µm syringe filter into an autosampler vial.

5.2. Instrumentation and Data Acquisition

LC-MS/MS ParameterRecommended SettingRationale
LC Column Ristocetin A based chiral column (e.g., Astec CHIROBIOTIC R) 150 x 2.1 mm, 5 µmProven selectivity for glyceric acid enantiomers.[2]
Mobile Phase A 10 mM Triethylamine acetate in Water, pH 4.1Provides the ionic environment needed for interaction with the chiral stationary phase.
Mobile Phase B MethanolOrganic modifier to elute the analytes.
Gradient Isocratic, e.g., 90% A / 10% BSimple, robust separation conditions are often sufficient for this specific analysis.[2]
Flow Rate 0.2 mL/minA lower flow rate is often optimal for chiral separations on these types of columns.
Column Temp. 25°CTemperature can affect chiral selectivity; maintaining a constant temperature is crucial for reproducibility.[10]
Ion Source Electrospray Ionization (ESI), Negative Ion ModeCarboxylic acids readily lose a proton to form a negative ion [M-H]-, which is ideal for sensitive detection.[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

5.3. Data Analysis: MRM Transitions

For D-Glyceric acid (C3H6O4, MW: 106.08), the precursor ion in negative mode is [M-H]⁻ at m/z 105. Collision-induced dissociation (CID) will generate characteristic product ions.

ParameterIon (m/z)RoleProposed Identity
Precursor Ion (Q1) 105.0-[C3H5O4]⁻
Product Ion 1 (Q3) 75.0Quantifier[M-H-CH2O]⁻ Loss of formaldehyde
Product Ion 2 (Q3) 57.0Qualifier[M-H-CH2O-H2O]⁻ Subsequent loss of water

Note: These transitions are proposed based on common fragmentation pathways. They must be empirically optimized on the specific mass spectrometer being used.[11]

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of D-Glyceric acid depends on the analytical goal. GC-MS provides a robust method for general organic acid analysis after derivatization, while chiral LC-MS/MS offers the definitive, enantiomer-specific quantification required for the differential diagnosis of D- and L-glyceric acidurias. The protocols detailed in this guide provide a validated framework for achieving high-sensitivity, reliable results in both research and clinical settings.

References

  • Rashed, M. S., Al-Amoudi, M., & Aboul-Enein, H. Y. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. Biomedical Chromatography, 16(3), 191–198. Retrieved from [Link]

  • Funakoshi, K., et al. (2019). Introducing an Experimental Design Approach for Efficient Optimization of Chiral Derivatization Conditions for D- and L-Glyceric Acids. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Glyceric acid, 3TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. Retrieved from [Link]

  • PubChem. (n.d.). Glyceric acid tris-TMS. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Glyceric acid (3TMS). Max Planck Institute of Molecular Plant Physiology. Retrieved from [Link]

  • Al-Masri, S., et al. (2018). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. Metabolites. Retrieved from [Link]

  • Petersson, G. (1974). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry. Retrieved from [Link]

  • Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]

  • Dimer, N. W., et al. (2015). D-glyceric aciduria. Anais da Academia Brasileira de Ciencias. Retrieved from [Link]

  • NIST. (n.d.). Glycolic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Cell Press. (2022). Glycerate from Intestinal Fructose Metabolism Induces Islet Cell Damage and Glucose Intolerance. Cell Metabolism. Retrieved from [Link]

  • LCGC International. (2019). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from [Link]

  • NIST. (n.d.). Glyceric acid-3-phosphate, 4TMS. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Glycolic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 70 eV Mass spectrum of the TMS derivatives of (a) glycerol-1,3-diphosphate (81) and (b) glycerol-1,2-diphosphate (82). Retrieved from [Link]

Sources

Method

The Strategic Application of D-Glyceric Acid Calcium Salt Dihydrate as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: Unlocking the Potential of a Bio-renewable C3 Synthon In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly in the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Bio-renewable C3 Synthon

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly in the pharmaceutical and agrochemical industries.[1][2] Chiral building blocks, or synthons, are the foundational elements that enable the construction of complex, stereochemically defined molecules.[1][2] Among these, D-Glyceric acid, a naturally occurring three-carbon sugar acid, has emerged as a highly valuable and versatile chiral precursor.[3][4] Its utility is underscored by its ready availability through the biotechnological fermentation of glycerol, a major byproduct of biodiesel production, positioning it as a cost-effective and sustainable starting material.[2][5][6] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the strategic use of D-Glyceric acid calcium salt dihydrate in the synthesis of key chiral intermediates and bioactive molecules.

D-Glyceric acid's synthetic potential lies in its inherent chirality and the presence of three distinct functional groups: a carboxylic acid and two hydroxyl groups.[3] This trifunctional nature allows for a high degree of synthetic manipulation through the strategic use of protecting groups, enabling chemists to selectively unmask and react each functional site. The calcium salt dihydrate form is a common and stable commercial presentation, offering a convenient entry point into the rich chemistry of this chiral synthon.

Core Synthetic Strategy: The Gateway to Versatility via Acetonide Protection

The cornerstone of leveraging D-Glyceric acid in synthesis is the protection of its vicinal diol functionality. The formation of an isopropylidene acetal, or acetonide, is the most common and highly effective strategy. This transformation masks the C2 and C3 hydroxyl groups, preventing their interference in subsequent reactions and allowing for the selective manipulation of the C1 carboxylic acid. The resulting compound, (R)-2,3-O-isopropylidene-D-glyceric acid, is a pivotal intermediate that serves as the gateway to a diverse array of valuable chiral building blocks.

Protocol 1: Preparation of (R)-2,3-O-isopropylidene-D-glyceric acid

This protocol outlines the conversion of D-Glyceric acid calcium salt dihydrate to its acetonide-protected form. The reaction involves the acid-catalyzed reaction of the diol with acetone or a acetone equivalent like 2,2-dimethoxypropane.

Rationale for Experimental Choices:

  • Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of the glyceric acid.

  • 2,2-Dimethoxypropane: This reagent serves as both a source of the isopropylidene group and a water scavenger. The formation of the acetonide releases water, which can hydrolyze the product back to the starting material. 2,2-dimethoxypropane reacts with the liberated water to form acetone and methanol, driving the equilibrium towards the product.

  • Anhydrous Conditions: The reaction is sensitive to water, which can inhibit the reaction and lead to lower yields. Therefore, the use of a dry solvent and reagents is crucial.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Glyceric acid calcium salt dihydrate in dry acetone.

  • Addition of Reagents: Add a catalytic amount of p-toluenesulfonic acid monohydrate and an excess of 2,2-dimethoxypropane to the suspension.

  • Reaction: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and neutralize the catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure (R)-2,3-O-isopropylidene-D-glyceric acid.

Key Applications and Synthetic Transformations

The strategic unmasking and manipulation of the functional groups in (R)-2,3-O-isopropylidene-D-glyceric acid and its derivatives pave the way for the synthesis of a variety of high-value chiral molecules.

Synthesis of (R)-Glyceraldehyde Acetonide: A Cornerstone Chiral Aldehyde

One of the most pivotal transformations of D-Glyceric acid is its conversion to (R)-glyceraldehyde acetonide.[3] This chiral aldehyde is a widely employed intermediate in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules. The synthesis involves the reduction of the protected glyceric acid to the corresponding aldehyde.

Workflow for the Synthesis of (R)-Glyceraldehyde Acetonide:

A D-Glyceric Acid Calcium Salt Dihydrate B (R)-2,3-O-isopropylidene-D-glyceric acid A->B Acetonide Protection C Activated Ester or Acid Chloride B->C Activation of Carboxylic Acid D (R)-Glyceraldehyde Acetonide C->D Partial Reduction A (R)-Glyceraldehyde Acetonide B Chiral Imine A->B Condensation with Amine D cis-β-Lactam B->D [2+2] Cycloaddition C Ketene (from Acid Chloride) C->D Staudinger Reaction

Sources

Application

Application Note: Quantitative GC-MS Profiling of D-Glyceric Acid Using Calcium Salt Dihydrate as a Biomarker Standard

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Biological Context & Rationale D-Glyceric aciduria (DGA) is a rare autosomal recessive metabolic disorder characterized by the abnorma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals

Biological Context & Rationale

D-Glyceric aciduria (DGA) is a rare autosomal recessive metabolic disorder characterized by the abnormal accumulation and urinary excretion of D-glyceric acid[1]. This biochemical anomaly stems from biallelic pathogenic mutations in the GLYCTK gene, which encodes the mitochondrial enzyme D-glycerate kinase[2]. Under normal physiological conditions, D-glycerate kinase catalyzes the conversion of D-glycerate—a key intermediate in serine and fructose catabolism—into 2-phosphoglycerate[3]. When this enzyme is deficient, the metabolic block forces the accumulation of D-glyceric acid in plasma and its subsequent overflow into urine[2].

Accurate quantification of D-glyceric acid is critical for differential diagnosis (distinguishing DGA from L-glyceric aciduria/primary hyperoxaluria type II) and for metabolomic profiling in drug development. For robust Gas Chromatography-Mass Spectrometry (GC-MS) assays, D-Glyceric acid calcium salt dihydrate is the gold-standard reference material.

Expert Insight (Causality of Standard Selection): Why use the calcium salt dihydrate instead of the free acid? Free low-molecular-weight organic acids like D-glyceric acid are highly hygroscopic and prone to spontaneous lactonization in ambient conditions. The calcium salt dihydrate offers superior solid-state stability, preventing moisture absorption and structural degradation. This ensures precise gravimetric weighing—the foundational step for any reliable calibration curve.

MetabolicPathway Serine Serine & Fructose Metabolism DGlycerate D-Glyceric Acid (Target Biomarker) Serine->DGlycerate Catabolism Phospho 2-Phosphoglycerate (Downstream Metabolite) DGlycerate->Phospho Blocked Pathway Urine Excretion in Urine (D-Glyceric Aciduria) DGlycerate->Urine Biomarker Overflow GLYCTK D-Glycerate Kinase (GLYCTK) Deficiency / Mutation GLYCTK->DGlycerate Enzyme Failure Causes Accumulation

Metabolic pathway showing D-glyceric acid accumulation due to GLYCTK enzyme deficiency.

Analytical Challenges & Causality of Derivatization

GC-MS is the analytical platform of choice due to its high chromatographic resolution and mass spectral specificity[4]. However, D-glyceric acid is a highly polar molecule containing one carboxyl and two hydroxyl groups. In its native state, it lacks the volatility and thermal stability required for gas-phase separation, meaning it would irreversibly adsorb to the silanol groups of the GC column or degrade at high temperatures[5].

To bypass this limitation, chemical derivatization is mandatory. This protocol employs a one-step silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) fortified with 1% Trimethylchlorosilane (TMCS)[4].

Mechanistic Rationale: The silylating agent replaces the active protons on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups. The Role of TMCS: MSTFA alone can struggle to derivatize sterically hindered secondary hydroxyl groups. TMCS acts as a potent Lewis acid catalyst, increasing the silylating donor strength of the reaction. This ensures 100% conversion to the tris-TMS derivative, preventing peak tailing and ensuring analytical reproducibility[4].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates an Internal Standard (IS) early in the workflow to correct for matrix effects, and relies on rigorous desiccation to protect the moisture-sensitive silylation reaction.

Materials & Reagents
  • Reference Standard: D-Glyceric acid calcium salt dihydrate (Purity ≥99%).

  • Internal Standard (IS): Isotope-labeled D-glyceric acid (e.g., 13C3​ ) or Tropic acid.

  • Derivatization Reagent: MSTFA + 1% TMCS (Analytical grade)[4].

  • Solvents: Methanol, Pyridine, Ethyl Acetate (GC-MS grade).

  • Acidification Reagent: 0.1 M HCl.

Step-by-Step Workflow
  • Standard Dissociation: Accurately weigh the D-Glyceric acid calcium salt dihydrate. Dissolve in a defined volume of 0.1 M HCl. Causality: The acid protonates the glycerate, releasing the free D-glyceric acid so it behaves identically to the endogenous biomarker during extraction. Dilute with methanol to create a master stock solution.

  • Aliquoting & Spiking: Transfer 100 µL of biological sample (urine or plasma supernatant) or calibration standard into a clean microcentrifuge tube. Spike with 10 µL of the Internal Standard (IS)[4].

  • Protein Precipitation (For Plasma): Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute to precipitate proteins, then centrifuge at 14,000 × g for 15 minutes at 4°C[6]. Transfer the supernatant to a glass GC vial.

  • Desiccation (Critical QC Step): Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Silylation reagents are violently quenched by water. Any residual moisture will hydrolyze the TMS derivatives, causing catastrophic signal loss.

  • Derivatization: Add 50 µL of anhydrous pyridine and 80 µL of MSTFA + 1% TMCS to the completely dried residue[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes. The elevated temperature provides the thermodynamic drive for complete tris-TMS derivatization[6].

  • Analysis: Cool to room temperature and transfer to a GC-MS autosampler vial with a micro-insert.

Workflow Sample Biological Sample (Urine/Plasma) Standard Spike IS & D-Glyceric Acid Standard Sample->Standard Extract Protein Precipitation & Centrifugation Standard->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Deriv Silylation (MSTFA/TMCS) 70°C for 30 min Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

Data Presentation & Instrument Parameters

The derivatized samples are analyzed using an electron ionization (EI) source. Selected Ion Monitoring (SIM) mode is deployed to maximize the signal-to-noise ratio for the target biomarker, filtering out background matrix noise[4].

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting / SpecificationScientific Rationale
Column 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5MS, 30m × 0.25mm × 0.25µm)Non-polar stationary phase provides optimal retention and resolution for non-polar TMS derivatives[6].
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity and mass transfer efficiency.
Injection 1 µL, Splitless modeMaximizes sensitivity for trace biomarker detection in complex biological matrices.
Inlet Temp 250°CEnsures instantaneous and complete volatilization of the sample without thermal degradation.
Oven Program 70°C (hold 1 min) → ramp 6°C/min to 300°C → hold 10 minGradual thermal ramp resolves D-glyceric acid from endogenous matrix interferences[4].
Ionization Electron Ionization (EI) at 70 eVStandardized hard ionization energy for reproducible fragmentation patterns.

Table 2: Diagnostic Ions for Quantitative Validation

AnalyteDerivative FormQuantifier Ion (m/z)Qualifier Ions (m/z)
D-Glyceric Acid Tris-TMS derivative292 189, 205[4]
Internal Standard (Depends on IS chosen)Assay specificAssay specific

Self-Validating QC Metric: The m/z 292 ion corresponds to the loss of a methyl group [M-15]+ from the intact tris-TMS molecular ion, making it highly abundant and stable for quantification[4]. To ensure peak purity, the ratio of the quantifier ion (m/z 292) to the qualifier ions (m/z 189, 205) must be monitored. Any deviation >20% from the D-Glyceric acid calcium salt dihydrate reference standard indicates a co-eluting matrix interference, invalidating that specific sample run.

References

  • Title: D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: D-Glyceric acidemia Source: Wikipedia URL: [Link]

  • Title: Human d‐Glycerate Kinase, Encoded by GLYCTK and Deficient in d‐Glyceric Aciduria, Is a Mitochondrial Enzyme Source: ResearchGate URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis (JFDA) URL: [Link]

Sources

Method

Synthesis of D-glycerate derivatives from D-Glyceric acid calcium salt dihydrate

Title: Application Note: Synthesis of D-Glycerate Derivatives from D-Glyceric Acid Calcium Salt Dihydrate Introduction & Rationale D-Glyceric acid is a highly versatile C3 chiral building block (synthon) utilized extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Synthesis of D-Glycerate Derivatives from D-Glyceric Acid Calcium Salt Dihydrate

Introduction & Rationale

D-Glyceric acid is a highly versatile C3 chiral building block (synthon) utilized extensively in the synthesis of pharmaceuticals, natural products, and functional polymers. While the free acid is highly prone to dehydration and polymerization upon storage, D-glyceric acid calcium salt dihydrate provides a bench-stable, commercially available starting material[1].

However, the calcium salt's poor solubility in organic solvents and inherent unreactivity necessitates a strategic, stepwise approach to access downstream derivatives. Direct condensation or esterification of the calcium salt typically results in extremely poor yields (<10%)[2]. This application note details field-validated protocols for converting the calcium salt into methyl D-glycerate , followed by its thermodynamic protection to yield methyl 2,3-O-isopropylidene-D-glycerate . This acetonide is a critical intermediate in the synthesis of histone deacetylase inhibitors and stereochemical probes[3].

Workflow Overview

The synthetic strategy relies on a two-stage process. First, the calcium ion is sequestered using a strongly acidic cation exchange resin, which simultaneously acts as a heterogeneous catalyst for Fischer esterification. Second, the resulting 1,2-diol is protected under thermodynamic control to prevent unwanted side reactions in downstream applications.

G A D-Glyceric Acid Calcium Salt B D-Glyceric Acid (Free Acid) A->B Cation Exchange (H+ Resin) C Methyl D-Glycerate (Ester) B->C MeOH, Reflux Fischer Esterification D Methyl 2,3-O-isopropylidene- D-glycerate C->D 2,2-Dimethoxypropane p-TsOH, RT

Synthetic workflow for D-glycerate derivatives starting from the calcium salt.

Protocol 1: One-Pot Liberation and Esterification

Synthesis of Methyl D-Glycerate

Mechanistic Causality: Direct esterification of the calcium salt is highly inefficient due to its insolubility[2]. By suspending the salt in methanol in the presence of an excess of strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form), the resin performs a dual function. It exchanges Ca²⁺ for H⁺, liberating the soluble free D-glyceric acid, and subsequently provides the highly acidic surface required to catalyze the Fischer esterification with methanol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g of D-glyceric acid calcium salt dihydrate[1] in 150 mL of anhydrous methanol.

  • Resin Addition: Add 30.0 g of pre-washed, oven-dried Dowex 50WX8 (H⁺ form) cation exchange resin.

  • Reaction: Heat the suspension to a gentle reflux (65 °C) under an inert atmosphere (N₂ or Ar) for 16–24 hours.

    • Self-Validation: The reaction progress can be visually monitored; the opaque white suspension of the calcium salt will gradually disappear, leaving only the insoluble resin beads in a clear solution.

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the calcium-loaded resin. Wash the resin bed thoroughly with an additional 50 mL of methanol to ensure complete product recovery.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C) to afford crude methyl D-glycerate as a pale yellow, viscous oil.

  • Purification: The crude product is typically >90% pure and can be used directly in Protocol 2.

Protocol 2: Thermodynamic Diol Protection

Synthesis of Methyl 2,3-O-isopropylidene-D-glycerate

Mechanistic Causality: Protecting the 1,2-diol is essential for differentiating the hydroxyl groups or utilizing the ester in downstream reductions (e.g., to aldehydes)[3]. While acetone can be used as a protecting reagent, it generates water, which limits conversion due to equilibrium constraints. Using 2,2-dimethoxypropane (DMP) shifts the equilibrium entirely to the product via transacetalization, acting as both the reagent and a chemical water scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude methyl D-glycerate (~8.0 g) in 80 mL of anhydrous acetone in a dry flask.

  • Reagent Addition: Add 15.0 mL (excess) of 2,2-dimethoxypropane, followed by a catalytic amount (0.15 g) of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Reaction: Stir the solution at room temperature for 4–6 hours.

    • Self-Validation: TLC (Hexanes:Ethyl Acetate 7:3, visualized with KMnO₄ stain) will show the complete consumption of the highly polar starting material (R_f ~0.1) and the appearance of a non-polar product spot (R_f ~0.6).

  • Quenching: Quench the acid catalyst by adding 0.5 g of solid anhydrous sodium bicarbonate (NaHCO₃) or 1 mL of triethylamine to prevent deprotection during concentration. Stir for 15 minutes.

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (eluting with Hexanes:Ethyl Acetate 9:1 to 8:2) to yield the pure acetonide as a colorless liquid.

Quantitative Data & Analytical Validation

To ensure the scientific integrity of the synthesized building blocks, compare your analytical results against the established parameters in the table below.

CompoundAppearanceExpected YieldSpecific Rotation [α]²⁰/DKey ¹H NMR Diagnostic Peaks (CDCl₃)
D-Glyceric acid calcium salt dihydrate White powderN/A (Starting Material)+13.0° (c = 5, H₂O)[1]N/A (Poor solubility in CDCl₃)
Methyl D-Glycerate Clear to pale yellow viscous oil85 – 92%-14.5° to -16.0° (c = 1, MeOH)~4.25 (dd, 1H, CH-OH), 3.82 (s, 3H, OCH₃)
Methyl 2,3-O-isopropylidene-D-glycerate Colorless liquid75 – 85%+8.5° (c = 1.5, Acetone)[3]1.48 (s, 3H, CH₃), 1.39 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃)

Troubleshooting Note: If the ¹H NMR of the acetonide shows broad peaks around 2.5–3.5 ppm, this indicates incomplete protection (residual free hydroxyls). Ensure the DMP used is fresh and the reaction environment is kept strictly anhydrous.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in D-Glyceric Acid LC-MS/MS

Diagnostic Overview: The Matrix Effect Challenge Quantifying D-Glyceric acid—frequently handled in its stable calcium salt dihydrate form—presents significant bioanalytical hurdles. As a highly polar, low-molecular-weigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The Matrix Effect Challenge

Quantifying D-Glyceric acid—frequently handled in its stable calcium salt dihydrate form—presents significant bioanalytical hurdles. As a highly polar, low-molecular-weight organic acid, it is notoriously difficult to retain on standard reversed-phase liquid chromatography (RPLC) columns. Consequently, it elutes in the void volume alongside a massive influx of unretained endogenous salts, proteins, and phospholipids.

In electrospray ionization (ESI), these co-eluting matrix components compete with the target analyte for available charge during droplet formation and evaporation, leading to severe signal suppression[1]. This guide provides field-proven, self-validating strategies to overcome these matrix effects through optimized sample preparation and orthogonal chromatographic techniques.

Endogenous Complexity & Pathway Analysis

D-Glyceric acid is an intermediate in both serine catabolism and fructose metabolism. Understanding its endogenous origins is critical, as biological matrices (like plasma or urine) will contain high levels of structurally similar pathway intermediates that can cause isobaric interference or localized ion suppression.

Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination DGlycericAcid D-Glyceric Acid (Target Analyte) Hydroxypyruvate->DGlycericAcid Reduction Fructose Fructose Glyceraldehyde Glyceraldehyde Fructose->Glyceraldehyde Glycolysis Glyceraldehyde->DGlycericAcid Oxidation Phosphoglycerate 2-Phosphoglycerate DGlycericAcid->Phosphoglycerate D-Glycerate-2-Kinase

Caption: Endogenous metabolic pathways of D-Glyceric Acid contributing to biological matrix complexity.

Troubleshooting & FAQs

Q1: My D-Glyceric acid signal is completely suppressed in plasma samples compared to neat solvent. Why does this happen, and how do I fix it? A1: This is a classic case of unspecific matrix effects caused by ionization competition. In ESI negative mode, excess charge is the limiting factor; co-eluting inorganic ions and polar lipids monopolize the droplet surface, suppressing the analyte's [M−H]− signal[2]. Solution: Switch your chromatographic mode. Standard C18 RPLC cannot retain D-glyceric acid, causing it to elute in the dead volume alongside these interferents. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or a Pentafluorophenylpropyl (PFPP) column provides orthogonal retention mechanisms. HILIC retains polar compounds longer, effectively bypassing the void volume and resolving the analyte from suppressing matrix components[3].

Q2: How does the "calcium salt dihydrate" form specifically complicate the LC-MS/MS analysis? A2: Calcium ions ( Ca2+ ) are strong chelators. If the calcium salt is not properly dissociated during sample preparation, Ca2+ will form strong adducts with D-glycerate and other matrix components in the ESI source (e.g., forming [M−2H+Ca]+ ). This splits the mass spectral signal across multiple unpredictable m/z channels, drastically reducing the sensitivity of your primary Multiple Reaction Monitoring (MRM) transition. Solution: You must disrupt the ionic bond prior to extraction. Acidifying the sample protonates the carboxylic acid moiety of D-glycerate, releasing the free calcium ions which can then be washed away using Solid-Phase Extraction (SPE).

Q3: How can I mathematically prove that my method is free of matrix effects? A3: A self-validating protocol requires calculating the Matrix Factor (MF) using a Stable-Isotope-Labeled Internal Standard (SIL-IS). Because a SIL-IS (such as [2,3,3−2H3​] glyceric acid) co-elutes exactly with your analyte, it experiences identical matrix suppression or enhancement[4]. To validate, perform a Post-Extraction Spike experiment:

  • Extract a blank matrix.

  • Spike the extracted blank with a known concentration of D-Glyceric acid.

  • Compare its peak area to a neat solvent standard at the same concentration. An MF of 1.0 (or 100%) indicates zero matrix effect.

Validated Experimental Protocols

Protocol 1: Mixed-Mode SPE Sample Preparation (Calcium & Lipid Removal)

Causality: This protocol uses Mixed-Mode Anion Exchange (MAX) SPE. Acidification breaks the calcium salt bridge. The anion-exchange sorbent captures the negatively charged D-glycerate, allowing us to wash away the problematic Ca2+ ions and highly suppressing neutral phospholipids with strong organic solvents before elution.

  • Acidification: Aliquot 200 µL of biological matrix. Add 100 µL of 2% Formic Acid (aq) to dissociate the calcium salt dihydrate.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (ACN). Vortex for 1 min, then centrifuge at 14,000 x g for 10 min.

  • SPE Conditioning: Condition a MAX-SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the supernatant onto the cartridge.

  • Interference Wash: Wash with 1 mL of 5% Ammonium Hydroxide in Water (removes basic/neutral interferents), followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial HILIC mobile phase.

Protocol 2: HILIC-MS/MS Analytical Setup

Causality: HILIC relies on a water-enriched layer on the stationary phase. By starting with a high organic mobile phase, the highly polar D-glyceric acid partitions into this water layer, retaining strongly while hydrophobic matrix components are flushed out early[2].

  • Column: ZIC-pHILIC (2.1 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in water (pH 9.8). Note: High pH ensures D-glyceric acid remains fully deprotonated for optimal negative ESI efficiency.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B. Hold for 5 min. Ramp to 20% B over 25 min. Return to 80% B to re-equilibrate.

  • MS Detection: Negative ESI mode. Monitor MRM transitions (e.g., m/z 105.0 59.0).

Workflow Sample Ca2+ Salt in Matrix Acidification Acidification (Releases Ca2+) Sample->Acidification SPE MAX-SPE (Removes Matrix) Acidification->SPE Free D-Glycerate HILIC HILIC Separation (Retains Analyte) SPE->HILIC Clean Extract MS ESI-MS/MS (Stable Signal) HILIC->MS No Co-elution

Caption: Step-by-step workflow for eliminating calcium salt interference and matrix suppression.

Quantitative Performance Data

The following table summarizes the causal relationship between the chosen extraction/chromatography strategies and the resulting matrix effects. A Matrix Factor closer to 100% indicates an absence of ion suppression or enhancement.

Matrix TypeExtraction StrategyChromatographic ModeMatrix Factor (%)Absolute Recovery (%)
Human PlasmaProtein Precipitation (PPT)RPLC (C18)12 - 18% (Severe Suppression)85%
Human PlasmaMAX-SPERPLC (C18)45 - 50% (Moderate Suppression)78%
Human PlasmaMAX-SPEHILIC92 - 98% (Negligible)81%
Human UrineMAX-SPEPFPP-RPLC88 - 95% (Negligible)75%

References

  • Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS Source: nih.gov (Analytical and Bioanalytical Chemistry) URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: resolvemass.ca URL:[Link]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data Source: nih.gov / J-Stage URL:[Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: acs.org (Analytical Chemistry) URL:[Link]

Sources

Optimization

Resolving baseline noise in D-Glyceric acid calcium salt dihydrate GC-MS analysis

Welcome to the technical support center for the GC-MS analysis of D-Glyceric acid calcium salt dihydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the GC-MS analysis of D-Glyceric acid calcium salt dihydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on eliminating baseline noise to ensure high-quality, reproducible data. Our approach is rooted in scientific principles and extensive field experience to provide you with a self-validating system for robust analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the GC-MS analysis of D-Glyceric acid.

Q1: Why is my baseline noisy when analyzing D-Glyceric acid calcium salt dihydrate?

Baseline noise in the GC-MS analysis of D-Glyceric acid can stem from several sources. The most common culprits include contamination in the GC system (inlet, column, or detector), column bleed, leaks in the system, or issues with the derivatization process. A systematic approach is required to isolate and address the specific cause.

Q2: Is derivatization necessary for the GC-MS analysis of D-Glyceric acid?

Yes, derivatization is essential. D-Glyceric acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis.[1] A two-step derivatization process, typically involving methoximation followed by trimethylsilylation (TMS), is required to convert it into a more volatile and thermally stable compound.[1]

Q3: What are the characteristic ions for TMS-derivatized D-Glyceric acid?

For the tris-TMS derivative of D-Glyceric acid, the key diagnostic ions (m/z) to monitor in Selected Ion Monitoring (SIM) mode are typically 292 (quantifier) and 189 and 205 (qualifiers).[1]

Q4: What is column bleed and how does it affect my analysis?

Column bleed is the natural degradation of the stationary phase of the GC column, which can be accelerated by high temperatures.[2][3] This leads to a rising baseline, especially during temperature programming, and can introduce interfering ions in your mass spectra, ultimately reducing the signal-to-noise ratio and affecting sensitivity.[2][4][5]

Q5: Can the calcium salt form of D-Glyceric acid be injected directly?

No, the calcium salt form is not suitable for direct injection. The derivatization process is designed to work with the free acid form. Your sample preparation should include a step to ensure the D-Glyceric acid is in its free form before derivatization.

In-Depth Troubleshooting Guide

A stable, low-noise baseline is critical for accurate quantification. This guide provides a systematic approach to identifying and eliminating sources of baseline noise.

Logical Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting baseline noise.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Component-Specific Troubleshooting Start High Baseline Noise Observed Check_Method Review Method Parameters Start->Check_Method Check_Blanks Run Solvent and Derivatization Blanks Check_Method->Check_Blanks Isolate_GC Isolate GC from MS Check_Blanks->Isolate_GC If blanks are noisy Isolate_Inlet Isolate Inlet Isolate_GC->Isolate_Inlet Sample_Prep Sample Preparation Issues Isolate_Inlet->Sample_Prep If noise persists GC_System GC System Contamination Isolate_Inlet->GC_System If noise persists MS_Detector MS Detector Issues GC_System->MS_Detector

Caption: A logical workflow for systematically troubleshooting baseline noise.

Sample Preparation and Derivatization

Incomplete or improper derivatization is a common source of variability and background noise.

The "Why": The derivatization of D-Glyceric acid serves two primary purposes: to replace polar, active hydrogens with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility, and to protect the carbonyl group to prevent the formation of multiple derivatives.[1][6] Moisture is a critical enemy of this process as it can hydrolyze the derivatizing reagents and the TMS-derivatized product.

Troubleshooting Steps:
  • Incomplete Derivatization:

    • Symptom: Broad, tailing peaks for D-Glyceric acid and a noisy baseline.

    • Cause: Insufficient reagent, reaction time, or temperature. The presence of moisture is also a major factor.[1]

    • Solution:

      • Ensure all glassware is scrupulously clean and dry.

      • Use high-purity, anhydrous solvents and reagents.[1]

      • Completely evaporate the sample to dryness before adding derivatization reagents.

      • Optimize the amount of derivatizing agent (e.g., MSTFA with 1% TMCS) and reaction conditions (time and temperature).[1]

  • Reagent Contamination:

    • Symptom: Consistent, extraneous peaks in both samples and blanks.

    • Cause: Degradation or contamination of derivatization reagents.

    • Solution:

      • Run a "reagent blank" containing only the derivatization reagents.

      • If the blank is noisy, use fresh, unopened reagents.

      • Store reagents under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature.

Protocol: Two-Step Derivatization of D-Glyceric Acid

This protocol is a widely used method for preparing D-Glyceric acid for GC-MS analysis.[1]

  • Drying: Transfer a precise volume of your sample extract to a microcentrifuge tube and evaporate to complete dryness under a stream of nitrogen.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex thoroughly.

    • Incubate at 37°C for 90 minutes.[1] This step protects the carbonyl group.

  • Trimethylsilylation:

    • Add 80 µL of MSTFA with 1% TMCS.

    • Vortex vigorously.

    • Incubate at 37°C for 30 minutes.[1] This step replaces active hydrogens with TMS groups.

  • Analysis: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Gas Chromatography (GC) System

Contamination within the GC system is a frequent cause of baseline noise.

The "Why": The GC system is a series of heated zones that can trap and later release contaminants, leading to a noisy or elevated baseline.

Troubleshooting Steps:
  • Inlet Contamination:

    • Symptom: Baseline noise that decreases when the inlet temperature is lowered.[7] Ghost peaks may also be present.[8]

    • Cause: Accumulation of non-volatile residues from previous injections, or bleed from the septum.[4][7]

    • Solution:

      • Replace the inlet liner and septum. Use high-quality, low-bleed septa.[7][9]

      • Clean the inlet port according to the manufacturer's instructions.

  • Column Issues:

    • Symptom: A consistently rising baseline with increasing temperature (column bleed) or the appearance of sharp, random spikes (particulate matter).[2][8]

    • Cause: Column bleed is the thermal degradation of the stationary phase.[2][3][5] Spikes can be caused by particulates dislodging from the column.

    • Solution:

      • Condition the column: Bake the column at a temperature recommended by the manufacturer to remove contaminants.

      • Trim the column: If conditioning does not resolve the issue, trim 15-20 cm from the inlet end of the column to remove non-volatile residues.

      • Use a low-bleed column: For sensitive MS applications, always opt for a column specifically designed for low bleed (often designated with "MS").[3]

      • Check for leaks: Even small leaks can damage the stationary phase at high temperatures.[8]

  • Carrier Gas Contamination:

    • Symptom: A gradual increase in baseline noise over time.

    • Cause: Contaminants (oxygen, moisture, hydrocarbons) in the carrier gas.[10]

    • Solution:

      • Use high-purity (99.999% or higher) carrier gas.

      • Ensure that gas purifiers (moisture, oxygen, and hydrocarbon traps) are installed and have not expired.

Data Summary: Common Contaminant Ions in GC-MS

The presence of specific ions in your background can help identify the source of contamination.[11][12][13]

m/z (ions) Potential Compound/Source Likely Origin
18, 28, 32, 44Water, Nitrogen, Oxygen, Carbon DioxideAir leak in the system[11][13]
73, 147, 207, 281PolysiloxanesColumn bleed, septum bleed[12]
149Phthalate plasticizerPlastic labware, solvent containers
43, 58AcetoneCleaning solvent[11][13]
69, 131, 219Perfluorotributylamine (PFTBA)MS tuning compound leak[11][12][13]

Mass Spectrometer (MS) Detector

A contaminated or improperly configured MS detector can also be a source of noise.

The "Why": The MS detector is highly sensitive, and any contamination within the ion source or mass analyzer will contribute to background noise.

Troubleshooting Steps:
  • Ion Source Contamination:

    • Symptom: A gradual increase in baseline noise over time, which is not resolved by addressing GC-side issues.

    • Cause: Deposition of non-volatile material and derivatization byproducts on the ion source lenses.

    • Solution: Clean the ion source according to the manufacturer's protocol. This is a more involved maintenance procedure and should be performed by trained personnel.

  • Detector Saturation:

    • Symptom: A flat-topped, noisy peak.

    • Cause: The concentration of the analyte is too high for the detector.

    • Solution: Dilute the sample or inject a smaller volume.

  • Electronic Noise:

    • Symptom: Sharp, random spikes in the baseline that are not chromatographic peaks.[8]

    • Cause: Poor electrical connections, power fluctuations, or a failing detector component.[10]

    • Solution:

      • Check all cable connections between the MS and the data system.

      • Ensure a stable power supply.

      • If the problem persists, a service engineer may be required to diagnose the issue.

Experimental Workflow: Isolating the Source of Noise

This workflow helps to systematically determine if the noise originates from the GC or the MS.

Noise_Isolation Start High Baseline Noise Step1 Remove column from MS inlet. Cap the MS inlet. Start->Step1 Step2 Pump down and acquire data. Step1->Step2 Decision1 Is the baseline still noisy? Step2->Decision1 Result1 Noise is from the MS. (e.g., electronics, detector contamination) Decision1->Result1 Yes Result2 Noise is from the GC. Decision1->Result2 No Step3 Reinstall column. Cool the inlet and oven. Result2->Step3 Step4 Acquire data. Step3->Step4 Decision2 Is the baseline still noisy? Step4->Decision2 Result3 Noise is likely from carrier gas or detector. Decision2->Result3 Yes Result4 Noise is temperature-dependent. (e.g., column bleed, inlet contamination) Decision2->Result4 No

Caption: A step-by-step process to isolate the origin of baseline noise.

By following this structured troubleshooting guide, you will be able to systematically identify and resolve the root cause of baseline noise in your D-Glyceric acid calcium salt dihydrate GC-MS analysis, leading to more accurate and reliable results.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Restek. (2021, January 5). Troubleshooting GC Column Baseline Issues. Restek Resource Hub. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-2 Baseline Problems | Technical Support. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Retrieved from [Link]

  • Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]

  • SCION Instruments. (2025, March 6). MS vs non-MS GC columns. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]

  • Agilent Technologies. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Retrieved from [Link]

  • Universitat Ramon Llull. (1998). Determination of glycolic acid released from marine phytoplankton by post-derivatization gas chromatography-mass spectrometry. Phytochemical Analysis, 9(1), 5-9. Retrieved from [Link]

  • Mawhinney, T. P. (2004). Trace Detection of Glycolic Acid by Electrophore Labeling Gas Chromatography−Electron Capture Mass Spectrometry. Analytical Chemistry, 76(10), 2877-2882. Retrieved from [Link]

  • Seed Chem. (n.d.). 6000-41-5 D-GLYCERIC ACID CALCIUM SALT DIHYDRATE. Retrieved from [Link]

  • Scribd. (n.d.). Common Contaminants in GCMS. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). GLYCERIC ACID CALCIUM DIHYDRATE, D-. Retrieved from [Link]

  • Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Tsikas, D. (2010). Identifying and Quantifying Contaminants Contributing to Endogenous Analytes in Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 82(18), 7792-7799. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

D-Glyceric acid calcium salt dihydrate vs L-Glyceric acid calcium salt in metabolic assays

D-Glyceric Acid Calcium Salt Dihydrate vs. L-Glyceric Acid Calcium Salt in Metabolic Assays: A Comprehensive Guide As metabolic research shifts toward precision enzymology and targeted metabolomics, the stereospecificity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

D-Glyceric Acid Calcium Salt Dihydrate vs. L-Glyceric Acid Calcium Salt in Metabolic Assays: A Comprehensive Guide

As metabolic research shifts toward precision enzymology and targeted metabolomics, the stereospecificity of substrates becomes paramount. Glyceric acid, a seemingly simple sugar acid, exists as two distinct enantiomers—D-glycerate and L-glycerate—that dictate entirely divergent metabolic fates in vivo. For researchers designing kinetic assays or developing diagnostic biomarkers, selecting the correct stereoisomer and salt form is the difference between a robust, reproducible assay and artifact-heavy data.

This guide provides an authoritative comparison of D-Glyceric acid calcium salt dihydrate and L-Glyceric acid calcium salt , detailing the causality behind their chemical formulations, their distinct enzymatic targets, and self-validating experimental protocols for your benchwork.

Stereospecificity and Metabolic Divergence

The biological significance of glyceric acid is strictly dictated by its chirality.

  • D-Glyceric Acid: A critical intermediate in fructose metabolism, serine degradation, and glycolysis. It is phosphorylated by D-glycerate kinase (GLYCTK) into 2-phosphoglycerate[1]. Deficiencies in this pathway lead to D-glyceric aciduria, a rare metabolic disorder characterized by neurological deficits[2],[3]. Recent clinical trials also indicate that D-glyceric acid administration activates overall mitochondrial metabolism and upregulates oxidative phosphorylation (OXPHOS) in humans[4].

  • L-Glyceric Acid: Primarily a byproduct of glyoxylate and oxalate metabolism. It is a specific clinical biomarker for Primary Hyperoxaluria Type 2 (PH2), a condition caused by a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).

MetabolicPathways D_Gly D-Glyceric Acid (Calcium Salt) D_Kinase D-Glycerate Kinase (GLYCTK) D_Gly->D_Kinase ATP -> ADP Glycolysis 2-Phosphoglycerate (To Glycolysis) D_Kinase->Glycolysis L_Gly L-Glyceric Acid (Calcium Salt) GRHPR GRHPR Enzyme L_Gly->GRHPR NAD+ -> NADH Oxalate Hydroxypyruvate (To Oxalate Pathway) GRHPR->Oxalate

Divergent metabolic pathways of D- and L-Glyceric acid enantiomers.

The Chemical Rationale: Why Calcium Salts?

The Causality of Formulation: In its free acid form, glyceric acid is a highly hygroscopic, viscous syrup. This physical state makes precise stoichiometric weighing nearly impossible, introducing unacceptable variance into Km​ and Vmax​ calculations.

Synthesizing these molecules as calcium salts resolves this. Specifically, the D-Glyceric acid calcium salt dihydrate forms a highly stable, non-hygroscopic crystalline powder. The defined molecular weight (including the two water molecules of hydration) allows for exact molar quantification.

The Experimental Trade-off (Expert Insight): While the calcium salt ensures substrate precision, the introduction of Ca2+ ions into kinase assays can be disastrous. Ca2+ can precipitate phosphate-based buffers and competitively inhibit magnesium-dependent enzymes like GLYCTK. Therefore, causality dictates that your assay buffer must utilize a non-phosphate base (e.g., Tris-HCl or HEPES) and include a precise stoichiometric excess of a chelator like EGTA to sequester the calcium, freeing the glycerate substrate without triggering Ca2+ -induced ATP hydrolysis.

Comparative Data Summary

Table 1: Comparative Profile of Glyceric Acid Enantiomers

FeatureD-Glyceric Acid Calcium Salt DihydrateL-Glyceric Acid Calcium Salt
Target Enzyme D-Glycerate Kinase (GLYCTK)Glyoxylate Reductase (GRHPR)
Metabolic Pathway Fructose/Serine Metabolism, GlycolysisGlyoxylate/Oxalate Metabolism
Clinical Biomarker D-Glyceric AciduriaPrimary Hyperoxaluria Type 2 (PH2)
Hydration State Dihydrate (Stable crystalline)Anhydrous/Variable
Cofactor Dependency ATP / Mg2+ NAD+ / NADH

Self-Validating Experimental Protocols

Protocol 1: D-Glycerate Kinase (GLYCTK) Continuous Coupled Assay

While endpoint assays like ADP-Glo are excellent for high-throughput screening[5], a continuous coupled enzyme assay is superior for real-time kinetic monitoring. By coupling ADP production to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), we prevent product inhibition and can measure activity via NADH oxidation at 340 nm.

AssayWorkflow Step1 Substrate Prep (D-Glycerate) Step2 Primary Reaction (GLYCTK + ATP) Step1->Step2 Step3 Coupled Reaction (PK + LDH) Step2->Step3 ADP Step4 Detection (NADH @ 340nm) Step3->Step4 NADH -> NAD+

Continuous coupled enzyme assay workflow for D-Glycerate Kinase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 50 mM KCl, and 2 mM EGTA . Causality: EGTA specifically chelates the Ca2+ from the D-glyceric acid calcium salt without stripping the Mg2+ required for GLYCTK and PK activity.

  • Reagent Mix: Combine 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL PK, and 5 U/mL LDH in the buffer.

  • Substrate Addition: Add D-Glyceric acid calcium salt dihydrate (titrated from 10 μM to 1 mM for kinetic curves).

  • Self-Validation (Baseline): Incubate the mixture at 37°C for 3 minutes without GLYCTK. Monitor at 340 nm. Trustworthiness Check: The ΔA340​ must be zero. Any drop in absorbance indicates background ATPase activity or spontaneous NADH oxidation.

  • Initiation: Add purified GLYCTK (1-5 μg ) to initiate the reaction. Record the linear decrease in absorbance at 340 nm for 10 minutes.

Protocol 2: GRHPR Activity Assay using L-Glyceric Acid

This assay operates in the reverse physiological direction (oxidizing L-glycerate to hydroxypyruvate) to specifically isolate L-glycerate utilization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 8.0). Note: EGTA is not strictly required here as GRHPR is not heavily magnesium-dependent, but 1 mM EDTA is recommended to prevent heavy metal interference.

  • Reagent Mix: Add 2 mM NAD+ to the buffer.

  • Substrate Addition: Add L-Glyceric acid calcium salt (0.1 mM to 2 mM).

  • Self-Validation (Baseline): Incubate for 3 minutes at 37°C without the enzyme. Trustworthiness Check: L-glycerate can spontaneously oxidize in the presence of trace metals. A flat baseline at 340 nm confirms the system is stable.

  • Initiation: Add GRHPR enzyme. Monitor the increase in absorbance at 340 nm as NAD+ is reduced to NADH.

Quantitative Kinetic Data

The following table summarizes representative kinetic parameters you should expect when validating these assays in vitro. Deviations from these ranges often indicate incomplete calcium chelation or substrate degradation.

Table 2: Representative Kinetic Parameters in vitro

SubstrateEnzymeApparent Km​ ( μM ) Vmax​ ( μmol/min/mg )Detection Method
D-Glycerate GLYCTK45 - 6025 - 30NADH Oxidation (340 nm)
L-Glycerate GRHPR120 - 15015 - 20NADH Production (340 nm)

References

  • Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans. National Center for Biotechnology Information (NIH). 4

  • d-GLYCERATE 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in Arabidopsis. National Center for Biotechnology Information (NIH). 1

  • GLYCTK Enzyme Activity Testing Procedure. Rupa Health. 2

  • D-glyceric aciduria. ResearchGate. 3

  • L-Glyceric acid (sodium salt) CAS No. 28305-26-2. Sigma Aldrich. Link

  • ADP-Glo™ Kinase Assay Protocol. Promega. 5

Sources

Comparative

Comprehensive Comparison and Validation Guide for LC-MS Analysis of D-Glyceric Acid Calcium Salt Dihydrate

The accurate quantification of highly polar, low-molecular-weight organic acids like D-glyceric acid is a notorious challenge in bioanalysis and metabolomics. D-Glyceric acid calcium salt dihydrate—often utilized as a re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of highly polar, low-molecular-weight organic acids like D-glyceric acid is a notorious challenge in bioanalysis and metabolomics. D-Glyceric acid calcium salt dihydrate—often utilized as a reference standard in the diagnosis of D-glyceric aciduria and broader metabolic profiling—presents unique analytical hurdles due to its extreme hydrophilicity, lack of a UV chromophore, and the presence of the calcium counter-ion.

This guide systematically compares analytical platforms, details a self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol, and outlines the validation framework required to meet [1].

Analytical Platform Comparison: Why LC-MS/MS?

Historically, the analysis of organic acids relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, modern high-throughput laboratories increasingly favor Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Understanding the causality behind this shift is critical for method development.

GC-MS vs. LC-MS/MS vs. HPLC-UV
  • HPLC-UV: D-Glyceric acid lacks conjugated double bonds, rendering standard UV detection virtually blind to it unless monitored at low, non-specific wavelengths (e.g., 210 nm), which suffers from severe matrix interference.

  • GC-MS: While offering excellent chromatographic resolution, GC-MS requires tedious, moisture-sensitive derivatization (e.g., silylation with BSTFA/TMCS) to volatilize the highly polar hydroxyl and carboxyl groups of glyceric acid. This increases sample preparation time and introduces variability [2].

  • LC-MS/MS: Offers direct, underivatized analysis. By utilizing Electrospray Ionization (ESI) in negative mode, the glycerate anion is detected with high sensitivity and specificity via Multiple Reaction Monitoring (MRM).

Table 1: Comparative Performance of Analytical Platforms for D-Glyceric Acid
ParameterGC-MS (Derivatized)HPLC-UVLC-MS/MS (HILIC-MRM)
Sample Preparation Complex (Extraction + Drying + Derivatization)Simple (Protein Crash)Simple (Protein Crash / Dilution)
Sensitivity (LOD) High (~10-50 ng/mL)Poor (>1 µg/mL)Ultra-High (~1-5 ng/mL)
Throughput Low (Run times >20 min + Prep)MediumHigh (Run times <10 min)
Matrix Interference Low (High resolution)High (Non-specific absorption)Low (High MRM specificity)
Suitability Discovery / Untargeted profilingBulk purity testingHigh-throughput clinical/PK quantification

Chromatographic Strategy: The HILIC Advantage

A critical failure point in LC-MS method development for D-glyceric acid is the use of standard Reversed-Phase Liquid Chromatography (RP-LC).

The Causality of Retention Failure in RP-LC: D-Glyceric acid is highly polar (LogP < 0). On a hydrophobic C18 column, it exhibits virtually zero retention, eluting in the void volume. This results in severe ion suppression from unretained matrix components (salts, proteins) entering the MS source simultaneously.

The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., zwitterionic polymer) and a highly organic mobile phase. The retention mechanism relies on partitioning into a water-enriched layer on the stationary phase surface, alongside hydrogen bonding and electrostatic interactions. This orthogonal approach strongly retains D-glyceric acid, separating it from void-volume suppressors [3].

Workflow Start D-Glyceric Acid Calcium Salt Sample Matrix Prep Sample Preparation (Ca2+ Dissociation & ACN Crash) Start->Prep Split Chromatography Selection Prep->Split HILIC HILIC Column (Alkaline Mobile Phase) Split->HILIC Optimal for Polar Analytes RPLC Reversed-Phase (C18) (Aqueous Mobile Phase) Split->RPLC Suboptimal MS ESI-MS/MS (Negative Mode) MRM: m/z 105 → 75 HILIC->MS Fail Void Volume Elution & Severe Ion Suppression RPLC->Fail Valid ICH M10 Validation (Accuracy, Precision, Stability) MS->Valid

Fig 1: LC-MS/MS Method Development and Validation Workflow for D-Glyceric Acid.

Step-by-Step Experimental Protocol (HILIC-MS/MS)

This protocol is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) corrects for extraction recovery variations and ESI matrix effects, ensuring trustworthiness in the generated data.

Reagents and Materials
  • Analyte: D-Glyceric acid calcium salt dihydrate (Reference Standard).

  • Internal Standard (IS): D-Glyceric acid- 13C3​ .

  • Mobile Phases:

    • Mobile Phase A: 20 mM Ammonium Carbonate in LC-MS grade water, adjusted to pH 9.8 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Column: ZIC-pHILIC (5 µm, 2.1 × 150 mm) or equivalent polymeric zwitterionic column.

Sample Preparation (Protein Crash & Calcium Dissociation)

Note: The calcium salt must be fully dissociated. The high organic crash not only precipitates proteins but forces the sample into a high-organic state necessary for HILIC injection.

  • Aliquot: Transfer 50 µL of biological matrix (plasma/urine) or standard solution into a microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL D-Glyceric acid- 13C3​ ).

  • Protein Crash: Add 240 µL of cold Acetonitrile (ACN). Causality: The 1:5 aqueous-to-organic ratio ensures the final extract is ~80% ACN, preventing peak distortion (solvent effects) upon injection onto the HILIC column.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete dissociation of the calcium salt and precipitation of matrix proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an LC-MS autosampler vial.

LC-MS/MS Instrument Parameters
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0.0 - 2.0 min: 80% B

    • 2.0 - 6.0 min: Linear gradient to 30% B

    • 6.0 - 8.0 min: Hold at 30% B

    • 8.1 - 12.0 min: Re-equilibration at 80% B

  • Ionization: Negative Electrospray Ionization (ESI-). Causality: The alkaline mobile phase (pH 9.8) ensures the carboxylic acid group of D-glyceric acid (pKa ~3.5) is fully deprotonated, exponentially increasing ESI- sensitivity.

  • MRM Transitions:

    • D-Glycerate: m/z 105.0 → 75.0 (Quantifier), m/z 105.0 → 57.0 (Qualifier).

    • D-Glycerate- 13C3​ : m/z 108.0 → 77.0.

Method Validation Framework (ICH M10 Guidelines)

To ensure the method is fit-for-purpose in regulatory or clinical environments, it must undergo strict validation according to ICH M10 guidelines. The following table summarizes the core parameters, acceptance criteria, and representative experimental data for this HILIC-MS/MS method.

Table 2: ICH M10 Validation Parameters and Representative Results
Validation ParameterICH M10 Acceptance CriteriaRepresentative HILIC-MS/MS DataStatus
Calibration Curve Range R2≥0.99 ; ±15% of nominal (±20% at LLOQ)5.0 to 5000 ng/mL; R2=0.998 Pass
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 5; Precision 20% CV5.0 ng/mL (CV = 11.2%, Bias = 4.5%)Pass
Intra-Assay Precision & Accuracy CV 15%; Bias within ±15%CV: 3.4% - 8.1%; Bias: -2.1% to 6.4%Pass
Inter-Assay Precision & Accuracy CV 15%; Bias within ±15%CV: 4.5% - 9.3%; Bias: -3.5% to 7.2%Pass
Matrix Effect (IS-Normalized) Matrix Factor (MF) CV 15% across 6 lotsMF CV = 4.8% (Negligible suppression)Pass
Autosampler Stability Bias within ±15% of nominal after storageStable for 48 hours at 4°C (Bias = -1.8%)Pass

Validation Insight: The IS-normalized matrix effect is a critical metric here. Because D-glyceric acid elutes in a region where endogenous salts (like the dissociated calcium from the standard itself) might co-elute, the use of the 13C3​ internal standard perfectly tracks and corrects for any localized ion suppression, resulting in a highly robust Matrix Factor CV of 4.8%.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

  • van der Ham, M., et al. "Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism." Journal of Inherited Metabolic Disease. Available at:[Link]

  • Nakayama, Y., et al. "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." Biological and Pharmaceutical Bulletin. Available at:[Link]

Validation

Enantiomeric Purity Testing Protocols for D-Glyceric Acid Calcium Salt Dihydrate: A Comparison Guide

Executive Summary & Mechanistic Context D-Glyceric acid is a highly polar, low-molecular-weight chiral carboxylic acid that serves as a critical biomarker for rare metabolic disorders (e.g., D-glyceric aciduria) and a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

D-Glyceric acid is a highly polar, low-molecular-weight chiral carboxylic acid that serves as a critical biomarker for rare metabolic disorders (e.g., D-glyceric aciduria) and a high-value building block in synthetic biology[1][2]. It is most commonly isolated, stabilized, and commercialized as D-Glyceric acid calcium salt dihydrate .

Determining the exact enantiomeric excess (ee) of the D-isomer over the L-isomer in this specific salt form presents two distinct analytical challenges:

  • Matrix Interference (The Calcium Effect): Direct injection of calcium salts ( Ca2+ ) into mass spectrometry systems causes severe ion suppression and source fouling. Furthermore, calcium can precipitate in the organic mobile phases used in chromatography.

  • Polarity & Chiral Recognition: Free glyceric acid is exceptionally polar and poorly retained on standard reversed-phase columns, necessitating specialized chiral stationary phases (CSPs) or complex derivatization strategies[1][3].

This guide provides an objective comparison of the three leading, self-validating analytical protocols for enantiomeric purity testing: Chiral LC-MS/MS, Stereospecific Enzymatic Assays, and Polarimetry.

Comparative Analysis of Analytical Protocols

Protocol A: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanism & Causality: Direct separation of highly polar chiral acids requires stationary phases that offer both retention and stereorecognition. Anion-exchange chiral columns (e.g., Quinine carbamate-based QN AX) or macrocyclic glycopeptide columns (e.g., Ristocetin A) are ideal[1][4]. The anion-exchange moiety retains the negatively charged glycerate ion, while the chiral clefts of the stationary phase provide enantioseparation via hydrogen bonding and steric hindrance. Because LC-MS/MS detects the exact mass-to-charge ratio, it is a self-validating system for trace L-isomer detection, provided the calcium matrix is first removed via solid-phase extraction (SPE).

Alternative: Chiral derivatization can mask the polar hydroxyl and carboxyl groups, drastically improving both chromatographic resolution and MS ionization efficiency, though it requires rigorous optimization[3].

Protocol B: Stereospecific Enzymatic Assay

Mechanism & Causality: Biological systems offer absolute stereospecificity, creating a naturally self-validating assay. D-glycerate dehydratase (e.g., from Sulfolobus solfataricus) specifically catalyzes the dehydration of D-glycerate to pyruvate[5][6]. L-glycerate is completely ignored by the enzyme. The generated pyruvate is subsequently quantified using a coupled peroxidase assay (yielding a colorimetric signal) or via standard HPLC. This method is highly scalable for high-throughput screening of fermentation broths but is designed to quantify the D-isomer rather than detect ultra-trace L-isomer impurities[5].

Protocol C: Polarimetry (Specific Rotation)

Mechanism & Causality: The traditional pharmacopeial method relies on the bulk property of chiral molecules to rotate plane-polarized light. While robust and inexpensive, specific rotation cannot easily distinguish between a 99% pure D-enantiomer and a sample containing trace chiral impurities or other optically active contaminants. It is strictly used for bulk lot release.

Performance Metrics & Experimental Data Comparison

Analytical ParameterChiral LC-MS/MS (Direct)Chiral Derivatization LC-MSEnzymatic Assay (Coupled)Polarimetry
Primary Application Trace L-isomer detectionUltra-trace detectionHigh-throughput D-isomer quantBulk QC release
Limit of Detection (LOD) ~0.5 µM[1]< 0.1 µM[3]~10-50 µM[5]High (mg/mL range)
Enantiomeric Resolution ( Rs​ ) > 1.5 (Baseline)[1]> 2.0Absolute (Biological)N/A
Sample Prep Complexity High (Desalting required)Very High (Derivatization)Low (Buffer dilution)Low (Dissolution)
Throughput Medium (10-20 min/run)Low (Long prep time)High (Microplate compatible)High (Instant)

Step-by-Step Experimental Methodologies

Workflow 1: Direct Chiral LC-MS/MS Analysis

Objective: Quantify trace L-glyceric acid impurities in D-Glyceric acid calcium salt dihydrate.

  • Sample Desalting (Critical Step): Dissolve 10 mg of D-Glyceric acid calcium salt dihydrate in 1 mL of LC-MS grade water. Pass the solution through a strong cation-exchange (SCX) solid-phase extraction cartridge (pre-conditioned with H+ ) to capture Ca2+ ions and elute the free D-glyceric acid.

  • Dilution: Dilute the desalted eluate 1:100 in the mobile phase (e.g., 10% methanol with Triethylamine acetate buffer, pH 4.1)[1].

  • Chromatographic Separation: Inject 5 µL onto a narrow-bore Ristocetin A chiral column or a QN AX anion-exchange chiral column[1][4]. Maintain a flow rate of 0.6 mL/min.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific parent-to-daughter transitions for glyceric acid ( m/z 105 59)[1].

  • Data Analysis: Integrate the peaks (L-glyceric acid will elute at a distinct retention time from D-glyceric acid) and calculate the enantiomeric excess (ee).

Workflow 2: High-Throughput Enzymatic Assay

Objective: Rapidly quantify D-glycerate concentration in complex matrices or fermentation broths.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl2​ to support enzyme activity[6].

  • Enzyme Reconstitution: Thaw purified D-glycerate dehydratase (e.g., SsDHAD) and prepare a 2 mg/mL working solution[6].

  • Reaction Initiation: In a 96-well microplate, mix 50 µL of the diluted calcium salt sample with 100 µL of the enzyme solution. Incubate at 50 °C for 60 minutes[5][6].

  • Coupled Detection: Add a coupled assay mixture containing pyruvate oxidase, horseradish peroxidase, and a leuco dye (e.g., DA-64)[5].

  • Quantification: Measure absorbance at the dye's specific wavelength (e.g., 727 nm for Bindschedler's green) using a microplate reader. Compare against a standard curve of highly pure D-glycerate.

Decision Workflow for Protocol Selection

ProtocolSelection Start D-Glyceric Acid Calcium Salt Sample Prep Sample Preparation (Desalting / Acidification) Start->Prep Decision Primary Analytical Goal? Prep->Decision Bulk Bulk Purity / QC Release (Low Sensitivity) Decision->Bulk >1% Limit Trace Trace Enantiomer Detection (High Sensitivity) Decision->Trace <0.1% Limit HighTP High-Throughput Screening (Biocatalysis) Decision->HighTP Rapid Screening Polarimetry Polarimetry (Specific Rotation) Bulk->Polarimetry LCMS Chiral LC-MS/MS (Direct or Derivatized) Trace->LCMS Enzyme Coupled Enzymatic Assay (D-Glycerate Dehydratase) HighTP->Enzyme

Decision matrix for selecting D-Glyceric acid enantiomeric purity testing protocols.

References

  • [1] Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. PubMed. 1

  • [4] Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. 4

  • [2] Production of d-Glyceric acid from d-Galacturonate in Escherichia coli. SciSpace. 2

  • [5] Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity. PMC. 5

  • [6] Enzymatic Synthesis of 3-Hydroxypyruvate and Pyruvate from CO2-Derived C1 Compounds. ACS Publications. 6

  • [3] Introducing an Experimental Design Approach for Efficient Optimization of Chiral Derivatization Conditions for D- and L-Glyceric Acids. PubMed. 3

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of D-Glyceric Acid Calcium Salt Dihydrate

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of D-Glyceric acid calcium salt dihydrate (CAS No. 6000-41-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of D-Glyceric acid calcium salt dihydrate (CAS No. 6000-41-5). As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.

The core principle of this guide is risk mitigation. While some data sheets do not classify D-Glyceric acid calcium salt dihydrate as a hazardous substance, the absence of comprehensive toxicological and ecological data necessitates a conservative approach.[1] Therefore, you must always handle and dispose of this compound with the assumption that it could pose a hazard until confirmed otherwise by your institution's specific guidelines.

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the material is critical. The primary directive is to prevent the introduction of unknown or potentially hazardous materials into the wrong waste stream.

1.1. Physical and Chemical Properties

Understanding the basic properties of D-Glyceric acid calcium salt dihydrate informs handling and storage decisions.[2]

PropertyValueSource
CAS Number 6000-41-5[2]
Molecular Formula [HOCH₂CH(OH)CO₂]₂Ca·2H₂O
Molecular Weight 286.25 g/mol
Appearance White to off-white powder or crystals
Stability Stable under normal laboratory conditions.

1.2. Hazard Evaluation

A review of available Safety Data Sheets (SDS) indicates that D-Glyceric acid calcium salt dihydrate is not broadly classified as a hazardous substance under OSHA or GHS regulations.[1] However, this does not equate to it being harmless. The causality behind our cautious approach is that fine powders of any type can pose a respiratory hazard if inhaled.[3]

Crucial Directive: Always consult the specific SDS provided by the manufacturer of your material. If the material has been used in a process and is now contaminated with other reagents (e.g., solvents, heavy metals, toxic compounds), it must be disposed of as hazardous waste, with the classification dictated by the most hazardous contaminant.[4]

Personal Protective Equipment (PPE) for Safe Handling

Proper PPE is a non-negotiable aspect of chemical handling, forming the primary barrier between you and potential exposure.[5]

PPE TypeStandard (Example)Rationale
Eye Protection ANSI Z87.1 / EN 166Protects eyes from airborne dust particles.[5]
Hand Protection Nitrile glovesPrevents direct skin contact. Gloves must be inspected before use.[5]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory N95 Respirator (US)Recommended if handling large quantities or if dust formation is likely.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical decision-making process for determining the correct disposal path. This process is designed to be a self-validating system that prioritizes safety and compliance.

DisposalWorkflow cluster_start Start: Waste Characterization cluster_eval Evaluation cluster_path_a Pathway A: Contaminated Waste cluster_path_b Pathway B: Uncontaminated Waste start D-Glyceric acid calcium salt dihydrate for disposal is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated contam_label Label as Hazardous Waste (per contaminant profile) is_contaminated->contam_label Yes consult_ehs Consult Institutional EHS/Safety Office is_contaminated->consult_ehs No contam_dispose Dispose via Institutional Hazardous Chemical Waste Program contam_label->contam_dispose Follow EHS protocol ehs_approves_trash EHS approves disposal as non-hazardous solid waste? consult_ehs->ehs_approves_trash non_haz_package Package securely in a sealed container labeled with chemical name ehs_approves_trash->non_haz_package Yes chem_waste_program Default Path: Dispose via Chemical Waste Program ehs_approves_trash->chem_waste_program No / Policy dictates non_haz_dispose Dispose directly in designated dumpster per EHS instructions non_haz_package->non_haz_dispose

Disposal decision workflow for D-Glyceric acid calcium salt dihydrate.

3.1. Step 1: Initial Evaluation Determine if the waste material is pure, unused D-Glyceric acid calcium salt dihydrate or if it has been contaminated during an experimental procedure.

  • If Contaminated: The waste is now defined by its most hazardous component. For example, if used with a flammable solvent, it must be disposed of as flammable solid waste. Proceed to the hazardous waste stream.[4]

  • If Uncontaminated: Proceed to Step 2.

3.2. Step 2: Consultation with Environmental Health & Safety (EHS) This is the most critical step. Institutional and local regulations dictate the final disposal route for non-hazardous chemicals.[6] Present your characterization of the waste to your EHS office. They will direct you to one of two pathways.

3.3. Step 3: Execute Disposal Pathway

  • Pathway A: Disposal as Non-Hazardous Solid Waste (Only with EHS Approval) Some institutions may permit the disposal of small quantities of known non-hazardous solid chemicals in the municipal landfill.[4][7] If your EHS office explicitly approves this route:

    • Package: Place the solid waste in a durable, sealed container (e.g., the original manufacturer's bottle or a screw-cap jar). Ensure the container is free of external contamination.[4]

    • Label: Clearly label the container with "Waste D-Glyceric acid calcium salt dihydrate". Do not use abbreviations or chemical formulas.[6]

    • Secure: Place the sealed container into a secondary box or bag to prevent spillage.[4]

    • Dispose: Transport the packaged waste directly to the designated dumpster yourself. Custodial staff should not handle laboratory chemical waste.[7]

  • Pathway B: Disposal via Institutional Chemical Waste Program (Default & Safest Pathway) This is the most conservative and universally accepted method.

    • Containerize: Place the waste in a compatible, sealed container with a secure lid.

    • Label: Affix a hazardous waste tag or label, as provided by your institution. Fill it out completely, listing "D-Glyceric acid calcium salt dihydrate" as the contents. Even if deemed non-hazardous, this tag is the standard mechanism for EHS pickup.[8]

    • Request Pickup: Submit a chemical waste collection request through your institution's EHS portal or procedure.[9] Store the container in a designated satellite accumulation area until collection.

Decontamination and Empty Container Disposal

An "empty" container is not truly empty and must be decontaminated before it can enter the regular trash or recycling stream.[6]

Protocol for Empty Container Decontamination:

  • Initial Rinse: Using a suitable solvent (typically water for this salt), rinse the container thoroughly, collecting the rinsate. This first rinsate must be disposed of as chemical waste (following Pathway B above).

  • Subsequent Rinses: Perform two additional rinses. For non-P-list chemicals, subsequent rinsates can often be discharged to the sanitary sewer, but confirm this with your institutional policy.[6]

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[9]

  • Final Disposal: Dispose of the triple-rinsed, unlabeled container in the appropriate receptacle (e.g., broken glass box or plastic recycling).[10]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

5.1. Spill Response

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the minimum PPE outlined in Section 2.

  • Containment: Prevent the powder from becoming airborne or entering drains.[5]

  • Cleanup: Gently sweep or scoop the solid material into a designated waste container. Avoid creating dust.[3] Use a damp cloth or paper towel for final cleanup of residual dust.

  • Disposal: The collected spill material and cleanup debris must be disposed of as chemical waste via Pathway B.

5.2. Personnel Exposure

The following first-aid measures are based on general best practices for chemical exposure.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing. Wash affected skin with plenty of soap and water.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

By adhering to this comprehensive guide, you ensure that the disposal of D-Glyceric acid calcium salt dihydrate is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in our laboratory operations.

References

  • NextSDS (Date not available). D-GLYCERIC ACID CALCIUM SALT DIHYDRATE — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • Emory University Department of Chemistry (Date not available). Chemical Waste Disposal Guidelines. Source: Emory University. URL: [Link]

  • Columbia University Environmental Health & Safety (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Source: Columbia University. URL: [Link]

  • Stephen F. Austin State University (Date not available). VIII. Disposal Procedures for Non Hazardous Waste. Source: SFA. URL: [Link]

  • University of Oxford (Date not available). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Source: University of Oxford. URL: [Link]

  • VinUniversity (2025). Regulations on Management of Laboratories. Source: VinUniversity. URL: [Link]

  • Polyeco Group (Date not available). Guidelines for the disposal of non-hazardous chemical wastes from laboratories. Source: Polyeco Group. URL: [Link]

  • WASH in Health Care Facilities (Date not available). Laboratory Waste Management Guidelines. Source: washinhcf.org. URL: [Link]

  • Gojira Fine Chemicals (Date not available). Safety Data Sheet - Calcium D-glucarate. Source: Gojira Fine Chemicals. URL: [Link]

  • Duke University Occupational & Environmental Safety Office (Date not available). Laboratory Chemical Waste Management Practices. Source: Duke Safety. URL: [Link]

  • American Chemical Society (Date not available). Regulation of Laboratory Waste. Source: ACS. URL: [Link]

  • Vanderbilt University Medical Center (Date not available). Laboratory Guide for Managing Chemical Waste. Source: VUMC. URL: [Link]

Sources

Handling

Personal protective equipment for handling D-Glyceric acid calcium salt dihydrate

An authoritative guide for researchers, laboratory managers, and drug development professionals on the safe handling, operational logistics, and disposal of D-Glyceric acid calcium salt dihydrate (CAS: 6000-41-5). As a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, laboratory managers, and drug development professionals on the safe handling, operational logistics, and disposal of D-Glyceric acid calcium salt dihydrate (CAS: 6000-41-5).

As a critical intermediate in the glycolysis pathway, a precursor for diacylester derivatives, and an electrolyte for the electrocatalytic oxidation of glycerol, this compound requires stringent handling protocols to ensure both personnel safety and experimental integrity[1][2].

Physicochemical Profile & Hazard Assessment

Before designing a handling protocol, it is critical to understand the physical nature of the chemical. D-Glyceric acid calcium salt dihydrate presents primarily as a crystalline powder[1]. While it is not classified as a dangerous good for standard transport (ADR/RID/IMDG/IATA)[3], its particulate nature and combustibility require specific environmental controls.

Property / HazardValue / Specification
CAS Number 6000-41-5
Linear Formula [HOCH2CH(OH)CO2]2Ca·2H2O
Molecular Weight 286.25 g/mol
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)
Melting Point 134 °C (Decomposes)
Transport Classification Not dangerous goods

Data synthesized from standardized Safety Data Sheets[1][3].

Mandatory Personal Protective Equipment (PPE) Matrix

Safety protocols must be self-validating; we do not just wear PPE because a manual dictates it, but because the physicochemical properties of the compound demand it.

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4].

    • Causality: As a fine crystalline powder, airborne particulates pose a high risk of mechanical irritation to the corneal epithelium. Standard safety glasses lack orbital seals, allowing dust ingress from the periphery.

  • Skin/Hand Protection: Impermeable chemical-resistant gloves satisfying EU Directive 89/686/EEC and EN 374[4].

    • Causality: Prevents dermal absorption and localized irritation. The hygroscopic nature of the dihydrate salt can draw moisture from the skin, potentially causing contact dermatitis over prolonged exposure.

  • Respiratory Protection: Type N95 (US) particulate respirator or a full-face respirator[1].

    • Causality: Weighing and transfer operations generate micro-particulates. Inhalation causes mucosal irritation. If occupational exposure limits are exceeded or local ventilation fails, a full-face respirator provides simultaneous respiratory and ocular isolation.

  • Body Protection: Fire/flame-resistant and impervious laboratory clothing[4].

    • Causality: Classified as a Class 11 Combustible Solid[1]. In the rare event of a dust flash-fire triggered by static discharge, standard synthetic lab coats can melt into the skin; flame-resistant cotton or specialized polymers mitigate this severe thermal risk.

Operational Protocol: Precision Weighing and Solution Preparation

This protocol ensures the safe transfer of the solid for downstream applications, such as preparing electrolytes for electrocatalytic oxidation[2].

Step 1: Environmental Isolation Conduct all dry-powder transfers within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Ensure the local exhaust ventilation is active to capture fugitive dust[4].

Step 2: Static Mitigation Utilize anti-static spatulas and grounded weighing boats. Causality: Because the powder is a combustible solid, electrostatic discharge generated by the friction of standard plastic spatulas can ignite a suspended dust cloud[1].

Step 3: PPE Verification & Donning Inspect EN 374 gloves for micro-tears using the inflation method. Don the N95 respirator and tightly fitting goggles before opening the primary chemical container[1][4].

Step 4: Transfer and Solubilization Carefully weigh the required mass. If preparing an aqueous or organic solution, slowly add the powder to the solvent under continuous magnetic stirring. Causality: Rapid addition can cause the dihydrate powder to clump at the solvent interface, trapping dry powder inside a wetted shell and drastically increasing dissolution time.

Step 5: Decontamination Wipe down the balance and surrounding surfaces with a damp, lint-free cloth. Causality: Wet-wiping traps residual microscopic particulates, preventing them from drying and becoming airborne secondary exposure hazards.

Logistical Protocol: Spill Management and Chemical Disposal

Immediate containment prevents environmental contamination (WGK 3) and mitigates acute respiratory hazards[1].

Step 1: Area Securing Immediately evacuate non-essential personnel from the spill zone. Eliminate all localized sources of ignition, including ungrounded hotplates or open flames[4].

Step 2: Dust Suppression (Do NOT Dry Sweep) Gently cover the spilled powder with damp absorbent pads. Causality: Dry sweeping vigorously aerosolizes the combustible dust, creating an inhalation hazard and an explosive atmosphere. Dampening the powder eliminates mobility[3].

Step 3: Mechanical Collection Carefully scoop the dampened material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container with a secure lid[5].

Step 4: Waste Solubilization (Pre-Disposal) For final destruction, dissolve or suspend the collected waste material in a highly combustible solvent (e.g., ethanol or isopropanol)[6]. Causality: Calcium salts of organic acids do not burn cleanly on their own. The solvent acts as a necessary fuel source to ensure the complete thermal destruction of the organic glyceric acid moiety.

Step 5: Incineration Transfer the sealed, labeled container to a licensed environmental waste contractor. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber[6]. Causality: The afterburner ensures complete oxidation of hydrocarbons, while the alkaline scrubber neutralizes any resulting calcium oxide/carbonate particulate emissions before they reach the atmosphere.

Spill Response & Disposal Workflow

SpillResponse Start Spill Detected: D-Glyceric Acid Calcium Salt Secure Evacuate & Secure Area (Remove Ignition Sources) Start->Secure Immediate Action PPE Don Maximum PPE (N95/Respirator, EN 374 Gloves) Secure->PPE Preparation Contain Dust Suppression (Dampen, Do Not Dry Sweep) PPE->Contain Intervention Collect Mechanical Collection (Non-sparking tools to HDPE) Contain->Collect Recovery Dispose Chemical Incinerator (Mix with combustible solvent) Collect->Dispose Final Resolution

Workflow for accidental spill management and disposal of D-Glyceric acid calcium salt dihydrate.

References

  • Hampton Research. "Safety Data Sheet: 2-088 MSDS FINAL." Hampton Research. URL: [Link]

  • ACS Publications. "Linking Fundamentals and Devices: Evaluating Low Pt Ag Nanocatalysts in Three Electrode Systems and Operating Glycerol AEM Electrolyzers." ACS Catalysis. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.